9,9-Dimethylfluoren-2-amine-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C15H15N |
|---|---|
Poids moléculaire |
216.33 g/mol |
Nom IUPAC |
1,3,4,5,6,7,8-heptadeuterio-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C15H15N/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,16H2,1-2H3/i3D,4D,5D,6D,7D,8D,9D |
Clé InChI |
GUTJITRKAMCHSD-MIBSYSDMSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis and Characterization of 9,9-Dimethylfluoren-2-amine-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 9,9-Dimethylfluoren-2-amine-d7, a deuterated isotopologue of the versatile organic building block, 9,9-Dimethylfluoren-2-amine. Due to the limited availability of specific experimental data for this deuterated compound in peer-reviewed literature, this guide presents a predictive yet scientifically grounded approach to its synthesis and characterization. The methodologies are inferred from established synthetic routes for the non-deuterated parent compound and general principles of deuterium (B1214612) labeling and spectroscopic analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development who require a stable-labeled internal standard for pharmacokinetic studies or a tool for mechanistic investigations.
Introduction
9,9-Dimethylfluoren-2-amine is a key intermediate in the synthesis of a wide range of organic materials, including those for organic light-emitting diodes (OLEDs), photovoltaic devices, and as a scaffold in medicinal chemistry. The introduction of deuterium at specific positions in a molecule, a process known as isotopic labeling, is a powerful technique used to study reaction mechanisms, trace metabolic pathways, and quantify analyte concentrations in complex biological matrices using mass spectrometry. The deuterium-labeled this compound, where seven hydrogen atoms on the fluorene (B118485) ring have been replaced by deuterium, serves as an ideal internal standard for such applications due to its chemical similarity to the parent compound and its distinct mass spectrometric signature.
This guide outlines a plausible synthetic pathway for this compound and provides predicted characterization data to aid in its identification and quality control.
Proposed Synthesis of this compound
The proposed synthesis of this compound is a three-step process starting from 9,9-dimethylfluorene. The key steps involve the nitration of the fluorene core, followed by the reduction of the nitro group to an amine, and finally, a deuterium exchange reaction to introduce the deuterium labels.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Disclaimer: The following protocols are predictive and should be adapted and optimized under appropriate laboratory safety procedures.
Step 1: Synthesis of 2-Nitro-9,9-dimethylfluorene
-
To a stirred solution of 9,9-dimethylfluorene (1.0 eq.) in glacial acetic acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (0.5 eq.) dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water until neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol (B145695) to yield 2-nitro-9,9-dimethylfluorene as a pale yellow solid.
Step 2: Synthesis of 9,9-Dimethylfluoren-2-amine
-
To a suspension of 2-nitro-9,9-dimethylfluorene (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (3.0 eq.) and concentrated hydrochloric acid (5.0 eq.).
-
Heat the mixture to reflux and stir for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 9,9-Dimethylfluoren-2-amine as a white to off-white solid.
Step 3: Deuterium Labeling to Synthesize this compound
-
In a sealed reaction vessel, dissolve 9,9-Dimethylfluoren-2-amine (1.0 eq.) in deuterated trifluoroacetic acid (CF₃COOD) or deuterated sulfuric acid (D₂SO₄) in D₂O.
-
Heat the mixture at an elevated temperature (e.g., 80-120 °C) for 24-48 hours. The optimal temperature and time should be determined empirically.
-
Monitor the extent of deuteration by ¹H NMR or mass spectrometry.
-
Upon reaching the desired level of deuteration, cool the mixture and carefully neutralize with a base such as sodium carbonate-d (Na₂CO₃) or a saturated solution of sodium bicarbonate in D₂O.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with D₂O, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Further purification can be achieved by column chromatography or recrystallization to yield this compound.
Characterization of this compound
The following tables summarize the predicted physicochemical properties and spectroscopic data for this compound.
Physicochemical Properties
| Property | Predicted Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₈D₇N |
| Molecular Weight | 216.33 g/mol |
| Exact Mass | 216.1736 u |
| Purity (typical) | ≥98% |
| Isotopic Purity (D) | ≥98% |
| Solubility | Soluble in methanol, chloroform, and ethyl acetate. |
Predicted Spectroscopic Data
Mass Spectrometry (Electron Ionization - EI)
| m/z (Predicted) | Interpretation |
| 216.17 | [M]⁺ (Molecular Ion) |
| 200.12 | [M - CD₃]⁺ (Loss of a deuterated methyl group) |
NMR Spectroscopy (Solvent: CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 7.7 - 7.2 | m | Aromatic protons (reduced integration) |
| ~ 3.8 | br s | -NH₂ (2H) | |
| ~ 1.4 | s | -C(CH₃)₂ (6H) | |
| ¹³C | ~ 150 - 110 | Aromatic carbons | |
| ~ 46 | Quaternary carbon C9 | ||
| ~ 27 | Methyl carbons | ||
| ²H | ~ 7.7 - 6.8 | m | Aromatic deuterons (-C₆D₄- and -C₆HD₂) |
Note: In the ¹H NMR spectrum, the signals corresponding to the aromatic protons on the fluorene ring are expected to be significantly reduced in intensity or absent, depending on the efficiency of the deuteration. The ²H NMR spectrum should show signals corresponding to the positions of deuterium incorporation.
Logical Relationships in Characterization
Caption: Logical workflow for the characterization of the final product.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic transformations, and the predicted characterization data offer a benchmark for researchers aiming to prepare and verify this isotopically labeled compound. The availability of this compound will undoubtedly facilitate more precise and reliable studies in various fields, particularly in drug metabolism and pharmacokinetics, where stable-labeled internal standards are indispensable. It is recommended that any attempt to synthesize this compound be carried out by trained personnel with careful optimization of the reaction conditions.
9,9-Dimethylfluoren-2-amine-d7 supplier and material safety data sheet
An In-depth Technical Guide to 9,9-Dimethylfluoren-2-amine-d7 for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a deuterated analogue of 9,9-Dimethylfluoren-2-amine. This document is intended for researchers, scientists, and drug development professionals, offering details on its properties, supplier, safety, and applications, with a focus on its use as an internal standard in metabolic studies.
Introduction
This compound is the deuterium-labeled version of 9,9-Dimethylfluoren-2-amine.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are invaluable tools in pharmaceutical research. This substitution can alter the metabolic profile of a molecule, often leading to improved pharmacokinetic properties due to the kinetic isotope effect—the stronger carbon-deuterium bond is more resistant to enzymatic cleavage.[2] Primarily, deuterated compounds like this compound serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Their near-identical physicochemical properties and co-elution with the non-labeled analyte allow for precise correction of matrix effects and other experimental variabilities.[3][4]
Supplier and Chemical Identification
This compound is available from specialized chemical suppliers.
| Identifier | Value | Source |
| Product Name | This compound | MedChemExpress |
| Synonyms | 2-Amino-9,9-dimethylfluorene-d7 | MedChemExpress |
| Supplier | MedChemExpress | [1] |
| CAS Number | 2837147-38-1 | [1] |
| Unlabeled CAS | 108714-73-4 | [5] |
Physicochemical and Spectral Data
Table 1: Physicochemical Properties of 9,9-Dimethylfluoren-2-amine (Non-Deuterated Analogue)
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N | [6] |
| Molecular Weight | 209.29 g/mol | [6] |
| Appearance | White to light yellow to green powder/crystal | [7] |
| Melting Point | 166.0 to 170.0 °C | [8] |
| Boiling Point | 374.2°C at 760 mmHg | [9] |
| Density | 1.107 g/cm³ | [9] |
| Purity | ≥98% | |
| Storage Temperature | Room Temperature, kept in a dark place under inert atmosphere | [10] |
Note: This data is for the non-deuterated compound (CAS 108714-73-4) and serves as a close approximation for the d7 variant.
Material Safety Data Sheet (MSDS)
A specific Material Safety Data Sheet for this compound is not publicly available. The safety profile is expected to be very similar to the non-deuterated compound. Researchers should handle the compound with appropriate laboratory precautions.
Table 2: Summary of Hazard Information for 9,9-Dimethylfluoren-2-amine (Non-Deuterated Analogue)
| Hazard Category | GHS Classification | Precautionary Statements |
| Signal Word | Warning | - |
| Acute Toxicity | H302: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Irritation | H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Eye Irritation | H319: Causes serious eye irritation | P310: Immediately call a POISON CENTER or doctor/physician. |
| Acute Inhalation | H332: Harmful if inhaled | - |
| Respiratory Irritation | H335: May cause respiratory irritation | - |
Disclaimer: This information is based on the MSDS for the non-deuterated analogue (CAS 108714-73-4) and should be used for guidance only. Always consult the supplier-specific MSDS and follow established safety protocols.
Synthesis Outline
While a specific synthesis protocol for the d7 variant is proprietary, the synthesis of the parent compound, 9,9-Dimethylfluoren-2-amine, typically involves the modification of a fluorene (B118485) backbone.[11] A plausible route for the deuterated analogue would involve using deuterated starting materials or reagents during the synthesis. A general synthesis for a related derivative, 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde, starts from 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, which undergoes a series of reactions including nucleophilic substitution, reduction of the nitro group, and reductive methylation.[12]
Experimental Protocols
This compound is primarily used as an internal standard in quantitative assays. Below are representative protocols for its application.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of a test compound, using this compound as an internal standard for LC-MS/MS analysis.[3]
1. Materials and Reagents:
-
Test compound
-
This compound (Internal Standard, IS)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Ice-cold acetonitrile (B52724) (ACN)
-
96-well plates
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the internal standard, this compound (e.g., 1 mg/mL in methanol).
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Prepare a quenching solution of ice-cold ACN containing the internal standard at a fixed concentration.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension and the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound working solution.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.
-
Immediately add the aliquot to a separate 96-well plate containing the ice-cold ACN with the internal standard to stop the reaction and precipitate proteins.[3]
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples via a validated LC-MS/MS method.
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this curve represents the elimination rate constant, which is used to calculate the in vitro half-life.
-
Caption: Workflow for an in vitro metabolic stability assay.
Protocol 2: General LC-MS/MS Quantification Using a Deuterated Internal Standard
This protocol provides a general methodology for quantifying an analyte in a biological matrix using its deuterated internal standard, such as this compound.
1. Preparation of Standards and Samples:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol).
-
Calibration Curve Standards: Prepare a series of working standard solutions by serially diluting the analyte stock solution. Spike these into the blank biological matrix to create calibration standards at various concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated IS at a concentration that provides a stable and robust signal.
-
Sample Preparation: To an aliquot of the unknown sample, add a fixed volume of the IS spiking solution. Perform sample cleanup (e.g., protein precipitation, solid-phase extraction, or liquid-liquid extraction).
2. LC-MS/MS Instrument Parameters:
-
Liquid Chromatography (LC):
-
Column: Select an appropriate column (e.g., C18) for retaining the analyte.
-
Mobile Phase: Use a gradient elution with suitable mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated IS by infusing the individual standards. The precursor ion for the IS will be heavier than the analyte by the number of deuterium atoms (in this case, +7 Da).
-
3. Data Acquisition and Processing:
-
Inject the prepared calibration standards and samples onto the LC-MS/MS system.
-
Integrate the peak areas for the analyte and the IS in each injection.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio of the standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for quantification using a deuterated internal standard.
Conclusion
This compound is a valuable tool for researchers in drug discovery and development. Its primary application as an internal standard in LC-MS/MS-based bioanalysis allows for highly accurate and precise quantification of its non-deuterated analogue in complex biological matrices. While specific data for the deuterated compound is limited, the information available for 9,9-Dimethylfluoren-2-amine provides a strong basis for its handling, safety, and application in robust analytical methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 9,9-DIMETHYL-9H-FLUOREN-2-AMINE | CAS 108714-73-4 [matrix-fine-chemicals.com]
- 7. CAS 108714-73-4: 2-Amino-9,9-dimethylfluorene | CymitQuimica [cymitquimica.com]
- 8. 2-Amino-9,9-dimethylfluorene CAS 108714-73-4 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 9. 2-Amino-9,9-dimethylfluorene | 108714-73-4 [chemnet.com]
- 10. 108714-73-4|9,9-Dimethyl-9H-fluoren-2-amine|BLD Pharm [bldpharm.com]
- 11. Buy 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine (EVT-3240939) | 148077-51-4 [evitachem.com]
- 12. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull” - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of deuterated 9,9-dimethylfluoren-2-amine
An In-depth Technical Guide to the Physicochemical Properties of Deuterated 9,9-dimethylfluoren-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9-dimethylfluoren-2-amine is a derivative of fluorene (B118485), a polycyclic aromatic hydrocarbon. In pharmaceutical and materials science research, the strategic replacement of hydrogen atoms with their heavy isotope, deuterium (B1214612) (D), is a critical technique. This process, known as deuteration, can significantly alter a molecule's metabolic stability by leveraging the kinetic isotope effect, which slows down metabolic processes involving C-H bond cleavage. Deuterated compounds, such as 9,9-dimethylfluoren-2-amine-d6, are also invaluable as internal standards for quantitative analysis by NMR or mass spectrometry (GC-MS, LC-MS) and as tracers in metabolic studies.[1] This guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for synthesis and purification, and analytical methodologies for deuterated 9,9-dimethylfluoren-2-amine.
Physicochemical Properties
Specific experimental data for deuterated isotopologues of 9,9-dimethylfluoren-2-amine are not extensively published. The following table summarizes the properties of the non-deuterated (protium) analogue and provides calculated or inferred values for a commonly available deuterated version, 9,9-dimethylfluoren-2-amine-d6, where the six hydrogen atoms on the two methyl groups are replaced by deuterium. Bulk properties like physical form and melting point are expected to be very similar between the two forms.
| Property | 9,9-dimethylfluoren-2-amine (Protium Analogue) | Deuterated 9,9-dimethylfluoren-2-amine (e.g., -d6) |
| Synonyms | 2-Amino-9,9-dimethylfluorene | 2-Amino-9,9-di(trideuteriomethyl)fluorene, 9,9-Dimethylfluoren-2-amine-d6[1] |
| CAS Number | 108714-73-4[2] | Not consistently available. Varies by supplier and deuteration pattern. |
| Molecular Formula | C₁₅H₁₅N | C₁₅H₉D₆N |
| Molecular Weight | 209.29 g/mol | Approx. 215.33 g/mol |
| Physical Form | Crystal - Powder / White to slightly pale yellow-green[2] | Expected to be similar to the protium (B1232500) analogue. |
| Purity | Typically >98%[2] | Typically >98%; Isotopic purity is also specified (e.g., >99% D). |
| IUPAC Name | 9,9-dimethyl-9H-fluoren-2-amine[2] | 9,9-bis(trideuteriomethyl)-9H-fluoren-2-amine |
| InChI Key | GUTJITRKAMCHSD-UHFFFAOYSA-N[2] | Expected to be the same as the protium analogue. |
| Solubility | Soluble in organic solvents like toluene (B28343), acetone (B3395972), and methylene (B1212753) chloride. | Expected to be similar to the protium analogue. |
| Storage Temperature | Room Temperature[2] | Room Temperature |
Experimental Protocols
Detailed experimental procedures for the specific synthesis of deuterated 9,9-dimethylfluoren-2-amine are proprietary to chemical suppliers. However, based on general principles for the synthesis of deuterated amines and the purification of fluorene derivatives, the following protocols can be established.
Synthesis of Deuterated Amines (General Approaches)
The synthesis of deuterated amines can be achieved through various methods, depending on the desired location of the deuterium labels.
-
Acid-Catalyzed H/D Exchange: Aromatic protons can be exchanged with deuterium by treatment with a strong deuterated acid. This method is effective for labeling the aromatic rings.[3]
-
Protocol: Dissolve the starting amine in deuterated trifluoroacetic acid (CF₃COOD), which acts as both the solvent and deuterium source. The reaction can often proceed at room temperature. The degree of deuteration can be monitored by ¹H NMR by observing the reduction in the integral of aromatic proton signals.
-
-
Synthesis from Deuterated Precursors: For specific labeling, such as on the methyl groups (to produce -d6), the synthesis must start from a deuterated building block.[4] For example, a synthetic route could involve using a deuterated methylating agent (e.g., CD₃I or TsOCD₃) at an appropriate step in the fluorene synthesis.
-
Reductive Amination: Using deuterated reducing agents like sodium borodeuteride (NaBD₄) or catalytic deuteration with D₂ gas can introduce deuterium at specific positions.
Purification by Column Chromatography
Column chromatography is the most effective technique for purifying fluorene derivatives to remove common impurities like the more polar fluorenone, which often imparts a yellow color.[5][6]
-
Objective: To separate the less polar 9,9-dimethylfluoren-2-amine from more polar impurities.
-
Materials:
-
Stationary Phase: Silica (B1680970) gel or alumina.[5]
-
Mobile Phase (Eluent): A non-polar solvent such as hexane (B92381) and a more polar solvent like acetone or ethyl acetate (B1210297) for gradient elution.[6]
-
Crude deuterated 9,9-dimethylfluoren-2-amine.
-
-
Protocol:
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into a chromatography column, allowing the silica to pack uniformly without air bubbles or cracks. Add a thin layer of sand on top of the silica bed to prevent disruption when adding the solvent and sample.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., toluene or methylene chloride). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with 100% hexane. The non-polar fluorene derivative will travel down the column faster than polar impurities.[5]
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly adding acetone to the hexane (e.g., starting with 1% acetone in hexane and increasing to 5-10%). This helps to elute the desired compound while leaving strongly-adsorbed impurities behind.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.[7] The presence of the compound can often be visualized under UV light.[6]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[5]
-
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Expected Results: In the ¹H NMR spectrum of 9,9-dimethylfluoren-2-amine-d6, the characteristic singlet corresponding to the two methyl groups (around 1.4-1.5 ppm) will be absent or significantly diminished. The presence of deuterium can be confirmed by ²H NMR spectroscopy.
-
-
Mass Spectrometry (MS):
-
Protocol: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization or Electron Impact).
-
Expected Results: The molecular ion peak (M+) will be shifted to a higher m/z value corresponding to the mass of the deuterated compound. For the -d6 analogue, the molecular weight will be approximately 6 Da higher than the non-deuterated version.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: Dissolve the sample in the mobile phase. Inject onto a suitable column (e.g., C18 reverse-phase) and elute with a solvent system (e.g., acetonitrile/water gradient). Monitor the eluent with a UV detector.
-
Expected Results: HPLC is used to determine the purity of the compound. A pure sample should show a single major peak. The retention time is not expected to differ significantly from the protium analogue under typical reverse-phase conditions.
-
Visualizations
The following diagrams illustrate key workflows relevant to the preparation and analysis of deuterated 9,9-dimethylfluoren-2-amine.
Caption: General experimental workflow for the production and verification of deuterated compounds.
Caption: Step-by-step process for purification via column chromatography.
Biological Context and Applications
While specific biological signaling pathways for 9,9-dimethylfluoren-2-amine are not well-documented, related fluorene and aminothiazole derivatives have shown a range of biological activities. For instance, certain fluorene-thiazole hybrids have been investigated as potential dihydrofolate reductase (DHFR) inhibitors, suggesting applications as antimicrobial or anticancer agents.[8] The primary application for the deuterated form of 9,9-dimethylfluoren-2-amine remains in its use as a stable isotope-labeled internal standard for bioanalytical studies and as a tool to investigate the metabolic fate of fluorene-based compounds in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9,9-Dimethyl-9H-fluoren-2-amine | 108714-73-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. odinity.com [odinity.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrum of 9,9-Dimethylfluoren-2-amine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrum of 9,9-Dimethylfluoren-2-amine-d7, a deuterated isotopologue of 9,9-Dimethylfluoren-2-amine. Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and application in various research and development settings, particularly in tracer studies and metabolic profiling.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is predicted based on the known fragmentation patterns of aromatic amines and fluorene (B118485) derivatives under electron ionization (EI). The seven deuterium (B1214612) atoms are presumed to be located on the aromatic rings, a common synthetic labeling pattern. This substitution will increase the mass of the parent molecule and its aromatic fragments by 7 Daltons compared to the unlabeled analog.
The molecular formula for this compound is C₁₅H₈D₇N, with a predicted monoisotopic molecular weight of approximately 216.33 g/mol . Upon electron ionization, the molecule is expected to form a stable molecular ion (M⁺˙) which will likely be the base peak in the spectrum due to the stability of the aromatic system.
Key predicted fragmentation pathways include:
-
Loss of a Methyl Radical: A primary fragmentation event is the loss of a methyl radical (•CH₃) from the gem-dimethyl group at the C9 position. This results in the formation of a stable, resonance-stabilized cation.
-
Loss of HCN: A common fragmentation pathway for aromatic amines is the elimination of a neutral hydrogen cyanide (HCN) molecule. In this deuterated analog, this would likely involve the amine group and an adjacent aromatic hydrogen or deuterium, leading to the loss of HCN or DCN.
-
Fluorene Core Fragmentation: While the fluorene core is relatively stable, some fragmentation of the ring system may occur at higher energies.
Quantitative Data: Predicted m/z Values
The following table summarizes the predicted mass-to-charge ratios (m/z) for the key ions expected in the mass spectrum of this compound.
| Ion Description | Proposed Formula | Predicted m/z |
| Molecular Ion | [C₁₅H₈D₇N]⁺˙ | 216 |
| Loss of Methyl Radical | [C₁₄H₅D₇N]⁺ | 201 |
| Loss of HCN from [M-CH₃]⁺ | [C₁₃H₅D₇]⁺ | 174 |
| Loss of DCN from [M-CH₃]⁺ | [C₁₃H₄D₆N]⁺ | 173 |
Experimental Protocol for Mass Spectrometry
This section outlines a general experimental protocol for acquiring the mass spectrum of this compound using a standard electron ionization mass spectrometer.
2.1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.
-
Solvent Selection: If introducing the sample via a liquid injection system, dissolve a small amount of the compound (typically 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
Solid Probe Introduction: For direct insertion probe analysis, a few micrograms of the solid sample are placed in a capillary tube.
2.2. Mass Spectrometer Parameters
-
Ionization Method: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)
-
Source Temperature: 200-250 °C (to ensure sample vaporization)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-500 (to encompass the molecular ion and expected fragments)
-
Inlet System: Direct Insertion Probe or Gas Chromatography (GC-MS)
2.3. Data Acquisition
-
Acquire a background spectrum of the system before introducing the sample.
-
Introduce the sample into the ion source.
-
Acquire mass spectra over the specified m/z range.
-
If using GC-MS, the mass spectrum will be obtained at the retention time corresponding to the elution of the compound.
-
Subtract the background spectrum from the sample spectrum to obtain the final mass spectrum of this compound.
Visualization of Proposed Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
A Technical Guide to the Solubility of 9,9-Dimethylfluoren-2-amine-d7 in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the solubility characteristics of 9,9-Dimethylfluoren-2-amine-d7. This deuterated isotopologue of 9,9-Dimethylfluoren-2-amine is of interest in various research applications, including its use as an internal standard in analytical chemistry and in the development of organic electronic materials. A thorough understanding of its solubility is critical for designing experimental protocols, ensuring homogeneity in reaction mixtures, and for purification processes such as crystallization.
The non-deuterated form, 9,9-Dimethylfluoren-2-amine, is a recognized intermediate in organic synthesis and for optoelectronic materials.[1] The principles and protocols outlined herein are designed to empower researchers to generate reliable and reproducible solubility data tailored to their specific laboratory conditions and solvent systems.
Predicted Solubility Profile
The solubility of a compound is primarily governed by its molecular structure, polarity, and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a foundational concept in predicting solubility.[2]
Molecular Structure Analysis
This compound possesses a large, rigid, and predominantly non-polar fluorenyl backbone. The two methyl groups at the 9-position contribute to its non-polar character. The primary amine group (-NH2) at the 2-position introduces a polar site capable of hydrogen bonding.
-
Non-Polar Characteristics: The fused aromatic ring system constitutes the bulk of the molecule, making it inherently hydrophobic.
-
Polar Characteristics: The amine functional group provides a site for hydrogen bonding and acid-base chemistry.
Given this structure, the compound is expected to be more soluble in non-polar or moderately polar aprotic organic solvents that can effectively solvate its large hydrocarbon structure. Its solubility in highly polar, protic solvents like water is predicted to be very low. However, as an amine, it is expected to be soluble in dilute aqueous acids through the formation of a more polar and water-soluble ammonium (B1175870) salt.[3][4]
Effect of Deuteration
Deuterium (B1214612) labeling involves the substitution of protium (B1232500) (¹H) with deuterium (²H). While deuterium and protium are chemically similar, the increased mass of deuterium can lead to subtle differences in the length and strength of chemical bonds, which may slightly alter intermolecular interactions like hydrogen bonding and van der Waals forces.[5] However, for a molecule of this size, the difference in solubility between the deuterated and non-deuterated form in common organic solvents is generally expected to be negligible.[5]
Physical Properties of 9,9-Dimethylfluoren-2-amine (Non-deuterated)
The physical properties of the non-deuterated analogue provide a baseline for predicting the behavior of the d7 variant.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₅N | [1] |
| Molar Mass | 209.29 g/mol | [1] |
| Melting Point | 166.0 to 170.0 °C | [1] |
| Physical Form | Crystal - Powder | [6] |
| Color | White to Slightly Pale Yellow Green | [6] |
| Boiling Point | 374.2 ± 21.0 °C (Predicted) | [1] |
Quantitative and Qualitative Solubility Data
As previously noted, specific quantitative solubility data for this compound is not available in the literature. The following tables are presented as a template for researchers to record their own experimental findings based on the protocols described in Section 4.0.
Table 1: Qualitative Solubility in Common Solvents at Ambient Temperature
This table provides a framework for initial solubility screening.
| Solvent Class | Solvent | Predicted/Observed Solubility |
| Aqueous | Water | Insoluble |
| 5% HCl | Soluble | |
| 5% NaOH | Insoluble | |
| Alcohols | Methanol | Data Not Available |
| Ethanol | Data Not Available | |
| Isopropanol | Data Not Available | |
| Ketones | Acetone | Data Not Available |
| Methyl Ethyl Ketone (MEK) | Data Not Available | |
| Esters | Ethyl Acetate | Data Not Available |
| Ethers | Diethyl Ether | Data Not Available |
| Tetrahydrofuran (THF) | Data Not Available | |
| 1,4-Dioxane | Data Not Available | |
| Aromatic | Toluene | Data Not Available |
| Benzene | Data Not Available | |
| Halogenated | Dichloromethane (DCM) | Data Not Available |
| Chloroform | Data Not Available | |
| Amides | Dimethylformamide (DMF) | Data Not Available |
| Other | Acetonitrile | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Data Not Available | |
| Hexane | Data Not Available |
Table 2: Quantitative Solubility in Selected Organic Solvents
This table is intended for recording precise solubility measurements.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Dichloromethane | 25 | Data Not Available | Data Not Available |
| Tetrahydrofuran | 25 | Data Not Available | Data Not Available |
| Toluene | 25 | Data Not Available | Data Not Available |
| Acetone | 25 | Data Not Available | Data Not Available |
| Methanol | 25 | Data Not Available | Data Not Available |
Experimental Protocols for Solubility Determination
The following section details standardized procedures for both qualitative and quantitative solubility assessment.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents and helps classify the compound based on its acid-base properties.[7]
Materials:
-
This compound
-
Small test tubes (e.g., 10 x 75 mm)
-
Graduated cylinders or pipettes
-
Vortex mixer
-
Spatula
-
Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), and a range of organic solvents.
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.[7]
-
Add the selected solvent in 0.25 mL increments, up to a total volume of 0.75 mL.[7]
-
After each addition, vigorously shake or vortex the test tube for at least 30-60 seconds.[2][7]
-
Visually inspect the mixture to determine if the solid has completely dissolved.
-
Record the compound as "soluble" if it dissolves completely. If any solid remains, it is considered "insoluble" or "slightly soluble" in that solvent under these conditions.
-
Follow the logical progression outlined in the workflow diagram (Figure 1) below. For instance, if the compound is insoluble in water, proceed to test its solubility in 5% HCl.[3][8]
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[9]
Materials:
-
This compound
-
Scintillation vials or screw-capped flasks
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).
Procedure:
-
Add an excess amount of this compound to a vial (ensure solid material will remain after equilibrium is reached).
-
Accurately pipette a known volume of the chosen solvent into the vial.
-
Seal the vial tightly and place it in a temperature-controlled shaker.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours is recommended to ensure saturation).[10]
-
After agitation, allow the vials to stand undisturbed at the same temperature for several hours to let the undissolved solid settle.[9]
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a clean vial. This removes any remaining microscopic particles.
-
Dilute the filtered, saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantify the concentration of the solute in the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).
-
Calculate the original solubility in units of g/L or mol/L, accounting for the dilution factor.
Visualized Experimental Workflow
The following diagram illustrates the logical flow for determining the solubility of an unknown organic amine like this compound.
Figure 1. Workflow for Solubility Determination
Conclusion
This guide establishes a predicted solubility profile for this compound based on its molecular structure and the properties of its non-deuterated analogue. It is anticipated to have low solubility in polar protic solvents like water but good solubility in various organic solvents and dilute aqueous acids. Due to the absence of published quantitative data, this document provides robust and detailed experimental protocols for both qualitative and quantitative solubility determination. By following these methodologies, researchers can generate the precise data required for their specific applications, ensuring accuracy and reproducibility in their scientific endeavors.
References
- 1. 9H-Fluoren-2-amine,9,9-dimethyl- [chembk.com]
- 2. chem.ws [chem.ws]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. csub.edu [csub.edu]
- 5. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 6. 9,9-Dimethyl-9H-fluoren-2-amine | 108714-73-4 [sigmaaldrich.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
Commercial availability and pricing of 9,9-Dimethylfluoren-2-amine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9,9-Dimethylfluoren-2-amine-d7, a deuterated analog of 9,9-Dimethylfluoren-2-amine. This document covers its commercial availability, pricing, physicochemical properties, and detailed methodologies for its application in a research and development setting.
Introduction
This compound is a stable isotope-labeled compound that serves as an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry.[1][2][3] The strategic incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift from its non-deuterated counterpart, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[4][5] Its utility is most pronounced in pharmacokinetic studies, metabolic profiling, and clinical bioanalysis where precise and accurate quantification of the parent compound, 9,9-Dimethylfluoren-2-amine, or its derivatives is critical. The non-deuterated form, 9,9-Dimethylfluoren-2-amine, is a key intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), advanced polymers, and fluorescent dyes.[6][7]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These are based on commercially available data for the deuterated compound and its non-deuterated analog.
| Property | Value (this compound) | Value (9,9-Dimethylfluoren-2-amine) |
| Synonyms | 2-Amino-9,9-dimethylfluorene-d7 | 2-Amino-9,9-dimethylfluorene (B33680) |
| CAS Number | 1217033-02-1 | 108714-73-4 |
| Molecular Formula | C₁₅H₈D₇N | C₁₅H₁₅N |
| Molecular Weight | 216.33 g/mol | 209.29 g/mol |
| Appearance | White to off-white solid (inferred) | White to slightly pale yellow-green crystal/powder |
| Purity | Typically ≥98% | ≥98% |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and dichloromethane. | Soluble in organic solvents. |
Data compiled from multiple supplier and database entries.
Commercial Availability and Pricing
This compound is available from specialized chemical suppliers. Pricing is typically provided upon request. The non-deuterated analog is more widely available from a range of suppliers with public pricing.
| Supplier | Product | Catalog Number | Purity | Quantity | Price (USD) |
| MedChemExpress | This compound | HY-W019610S1 | >98% | 1 mg, 5 mg | Request Quote |
| MedChemExpress | 9,9-Dimethylfluoren-2-amine-d6 | HY-W019610S | >98% | 1 mg, 5 mg | Request Quote |
| Sigma-Aldrich | 9,9-Dimethyl-9H-fluoren-2-amine | SY3H3D67CF93 | 98% | 1 g | $14.95 |
| 5 g | $21.85 | ||||
| 10 g | $27.60 |
Pricing and availability are subject to change. Please consult the supplier's website for the most current information.
Synthesis
A plausible synthetic route for this compound can be inferred from the established synthesis of the non-deuterated compound and general deuteration methodologies. The synthesis of 9,9-dimethylfluorene often starts from fluorene (B118485), which is methylated using a reagent like methyl iodide or dimethyl carbonate in the presence of a base.[8] The resulting 9,9-dimethylfluorene can then be nitrated to 2-nitro-9,9-dimethylfluorene, followed by reduction to the desired amine.
A general synthesis for the non-deuterated 2-amino-9,9-dimethylfluorene involves the hydrogenation of 2-nitro-9,9-dimethylfluorene using a palladium on activated carbon catalyst.[9]
Proposed Synthesis of this compound:
A potential strategy for the synthesis of the d7 isotopologue would involve the use of deuterated precursors. One possible route could involve the deuteration of fluorene at the aromatic positions prior to methylation and subsequent functionalization. A more direct approach, if the starting material is available, would be the reduction of a deuterated 2-nitro-9,9-dimethylfluorene analog. The d7 labeling suggests deuteration on the aromatic rings.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative bioanalysis. Below is a detailed experimental protocol for its use in an LC-MS/MS assay for the quantification of an analyte in human plasma.
Objective: To quantify the concentration of a hypothetical drug candidate, "Analyte X," in human plasma using this compound as an internal standard.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
Analyte X reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultra-pure
-
Protein precipitation plates (96-well)
-
LC-MS/MS system (e.g., Sciex Triple Quad 6500+ with a Shimadzu Nexera X2 LC system)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Analyte X in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in DMSO.
-
-
Preparation of Working Solutions:
-
Prepare a series of working solutions of Analyte X by serial dilution of the stock solution with 50:50 ACN:Water to create calibration standards.
-
Prepare a working solution of the IS at a concentration of 100 ng/mL in 50:50 ACN:Water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standards, quality controls, or unknown samples) in a 96-well plate, add 150 µL of the IS working solution (100 ng/mL in ACN).
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) transitions:
-
Analyte X: [M+H]⁺ > fragment ion (to be determined based on analyte structure)
-
This compound (IS): m/z 217.3 > fragment ion (e.g., m/z 200.3, corresponding to loss of a methyl group)
-
-
Optimize collision energy and other MS parameters for both analyte and IS.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Logical Workflow for Use as an Internal Standard
The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative bioanalytical assay.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Signaling Pathways
There is no direct evidence in the reviewed literature to suggest that 9,9-Dimethylfluoren-2-amine or its deuterated analog are directly involved in specific biological signaling pathways as modulators. Their primary utility in a biological context is as a tracer or internal standard for analytical measurements. The non-deuterated parent compound is a building block for various functional molecules, and the biological activity of those final products would depend on their specific structures.
References
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]
- 9. 2-Amino-9,9-dimethylfluorene | 108714-73-4 [chemicalbook.com]
Navigating the Isotopic Maze: A Technical Guide to Understanding and Mitigating Natural Isotopic Abundance Interference for 9,9-Dimethylfluoren-2-amine-d7
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the inherent challenges of natural isotopic abundance in the mass spectrometric analysis of 9,9-Dimethylfluoren-2-amine-d7. This document provides in-depth technical details, experimental protocols, and visual aids to facilitate accurate quantification and interpretation of data.
In the precise world of bioanalysis and drug development, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification using mass spectrometry. The deuterated analog of a target analyte, such as this compound, is often assumed to be a perfect mimic, easily distinguishable by its mass. However, the natural abundance of heavier isotopes of carbon, nitrogen, and hydrogen can create overlapping signals, a phenomenon known as isotopic interference, which can compromise the accuracy of analytical results. This guide delves into the core of this issue, providing a detailed roadmap for anticipating and addressing these interferences.
The Foundation: Understanding Natural Isotopic Abundance
Isotopes are atoms of the same element that contain different numbers of neutrons. While the lighter isotopes are the most abundant, heavier, stable isotopes exist in predictable proportions. For the elements present in this compound, the key natural abundances to consider are:
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹H | 99.985 |
| ²H (D) | 0.015 |
| ¹⁴N | 99.63 |
| ¹⁵N | 0.37 |
These seemingly small percentages of heavier isotopes have a significant impact on the mass spectrum of a molecule, giving rise to a characteristic isotopic pattern. For a molecule with multiple atoms of a particular element, the probability of incorporating one or more heavy isotopes increases, leading to a series of peaks at M+1, M+2, and so on, where M is the monoisotopic mass of the molecule.
The Challenge: Isotopic Interference with this compound
The molecular formula for the unlabeled 9,9-Dimethylfluoren-2-amine is C₁₅H₁₅N.[1] The -d7 variant, this compound, has the molecular formula C₁₅H₈D₇N. This labeling strategy is designed to shift the mass of the internal standard significantly away from the analyte. However, the isotopic envelope of the unlabeled analyte can extend into the mass range of the deuterated standard, and vice-versa.
The primary interference arises from the M+n peaks of the unlabeled analyte overlapping with the mass of the deuterated standard. For example, the M+7 peak of unlabeled 9,9-Dimethylfluoren-2-amine could potentially interfere with the main ion of the this compound standard. While the intensity of such a high M+n peak is typically low, in situations where the analyte concentration is significantly higher than the internal standard, this interference can become substantial.
Quantitative Impact of Isotopic Overlap
The following table summarizes the theoretical isotopic distribution for both unlabeled and deuterated 9,9-Dimethylfluoren-2-amine. This data clearly illustrates the potential for signal overlap.
Table 1: Theoretical Isotopic Distribution of 9,9-Dimethylfluoren-2-amine and its -d7 Analog
| Unlabeled (C₁₅H₁₅N) | Deuterated (C₁₅H₈D₇N) | ||
| Mass | Relative Abundance (%) | Mass | Relative Abundance (%) |
| 209.1204 (M) | 100.00 | 216.1643 (M) | 100.00 |
| 210.1238 (M+1) | 16.53 | 217.1677 (M+1) | 16.51 |
| 211.1271 (M+2) | 1.39 | 218.1710 (M+2) | 1.43 |
| 212.1305 (M+3) | 0.08 | 219.1744 (M+3) | 0.08 |
Note: The relative abundances are calculated based on the natural isotopic abundances of the constituent elements.
This table highlights that while the primary ions are well-separated, the isotopic clusters do have the potential to interfere, especially when using low-resolution mass spectrometers.
Experimental Protocols for Mitigation
Accurate quantification in the presence of isotopic interference requires careful experimental design and data analysis.
High-Resolution Mass Spectrometry
The most effective way to mitigate isotopic interference is to use high-resolution mass spectrometry (HRMS). HRMS instruments can distinguish between ions with very small mass differences, allowing for the separation of the analyte's isotopic peaks from the internal standard's signal.
Experimental Workflow for HRMS Analysis
Caption: Workflow for quantitative analysis using HRMS.
Tandem Mass Spectrometry (MS/MS)
In tandem mass spectrometry, a specific precursor ion is selected and fragmented, and the resulting product ions are detected. By choosing unique fragmentation pathways for the analyte and the internal standard, isotopic interference can be minimized.
Logical Relationship of MS/MS for Interference Reduction
Caption: MS/MS minimizes interference by selecting unique transitions.
Data Analysis and Correction
Even with advanced instrumentation, some level of isotopic overlap may persist. Mathematical correction algorithms can be applied during data processing to subtract the contribution of the analyte's isotopic peaks from the internal standard's signal. These corrections are based on the known natural isotopic abundances and the measured intensity of the analyte's monoisotopic peak.
Conclusion
The use of deuterated internal standards like this compound is a powerful technique for accurate quantification. However, a thorough understanding of natural isotopic abundance and its potential for interference is crucial for reliable results. By employing high-resolution mass spectrometry, optimizing tandem MS/MS methods, and applying appropriate data correction algorithms, researchers can confidently navigate the isotopic maze and ensure the integrity of their analytical data. This technical guide serves as a foundational resource for scientists and professionals in the field, empowering them to anticipate and address these challenges effectively.
References
Methodological & Application
The Use of 9,9-Dimethylfluoren-2-amine-d7 as an Internal Standard in LC-MS/MS: A Methodological Overview
Introduction
In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. 9,9-Dimethylfluoren-2-amine-d7, as a deuterated analog of 9,9-Dimethylfluoren-2-amine, represents an ideal internal standard for the quantification of its non-labeled counterpart. The near-identical physicochemical properties of the analyte and its deuterated internal standard ensure they behave similarly during sample preparation, chromatographic separation, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability. This application note provides a comprehensive overview and a general protocol for the use of this compound as an internal standard in LC-MS/MS assays.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind the use of a deuterated internal standard is isotope dilution mass spectrometry. A known amount of the deuterated standard (this compound) is added to the unknown sample containing the non-deuterated analyte (9,9-Dimethylfluoren-2-amine) at the earliest stage of sample preparation. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium (B1214612) atoms. Any loss of the analyte during the analytical process will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate quantification.
Experimental Protocols
A detailed experimental protocol for the quantification of 9,9-Dimethylfluoren-2-amine in a biological matrix (e.g., human plasma) using this compound as an internal standard is provided below.
Materials and Reagents
-
9,9-Dimethylfluoren-2-amine (analyte) reference standard
-
This compound (internal standard)
-
LC-MS/MS grade methanol (B129727), acetonitrile, water, and formic acid
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 9,9-Dimethylfluoren-2-amine in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol:water (1:1, v/v).
Sample Preparation: Solid Phase Extraction (SPE)
A generic SPE protocol for the extraction of an aromatic amine from plasma is outlined below. This protocol should be optimized for the specific application.
-
Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: Solid Phase Extraction (SPE) workflow for the extraction of 9,9-Dimethylfluoren-2-amine from plasma.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by direct infusion of 9,9-Dimethylfluoren-2-amine and its d7 analog. A hypothetical transition for the analyte would be based on its molecular weight (e.g., m/z 210.3 -> [fragment ion]) and for the internal standard (e.g., m/z 217.3 -> [fragment ion]). |
Data Presentation
Quantitative data from a bioanalytical method validation should be presented in clear, structured tables. The following tables are examples of how to summarize key validation parameters.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | r² | Weighting |
| 9,9-Dimethylfluoren-2-amine | 1 - 1000 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor | Recovery (%) |
| Low QC | 3 | 0.95 - 1.05 | > 80 |
| High QC | 800 | 0.95 - 1.05 | > 80 |
Logical Relationship of Method Validation
The successful implementation of this method relies on a systematic validation process to ensure its reliability for the intended application.
Caption: Logical flow of a comprehensive bioanalytical method validation process.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of 9,9-Dimethylfluoren-2-amine by LC-MS/MS. By following the principles of isotope dilution mass spectrometry and implementing a thorough method validation, researchers and scientists can achieve high-quality, reproducible data suitable for a variety of applications in drug development and other scientific disciplines. The protocols and data presentation formats outlined in this application note serve as a comprehensive guide for the successful implementation of this analytical strategy.
Application Note: Quantitative Analysis of 9,9-Dimethylfluoren-2-amine in OLED Materials using Isotope Dilution Mass Spectrometry
Abstract
The performance and longevity of Organic Light-Emitting Diode (OLED) displays are critically dependent on the purity and precise composition of the organic materials used. This application note details a robust and highly accurate method for the quantitative analysis of 9,9-Dimethylfluoren-2-amine, a common building block for OLED host and charge-transport materials, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 9,9-Dimethylfluoren-2-amine-d7 as a deuterated internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis, as it effectively corrects for sample matrix effects, variations in instrument response, and sample preparation losses, ensuring the highest degree of accuracy and precision.[1][2][3][4] This methodology is crucial for quality control in the manufacturing of OLED materials and for research and development of new, high-performance organic electronic devices.
Introduction
Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of thin organic films, where the precise concentration of each component, including host materials, emitters, and dopants, is critical to device efficiency and stability.[5][6] Inaccurate quantification of these materials can lead to suboptimal device performance and reduced operational lifetime. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful tool for the analysis of these complex organic molecules.[7][8]
To achieve the highest level of accuracy in quantitative analysis, the isotope dilution method, which employs a stable isotope-labeled internal standard, is widely adopted.[4] A deuterated internal standard, such as this compound, is an ideal choice as it is chemically identical to the analyte of interest and exhibits nearly identical chromatographic behavior and ionization efficiency.[3][9] This ensures that any variations encountered during sample preparation and analysis affect both the analyte and the internal standard equally, allowing for reliable correction and highly accurate quantification.[1]
This application note provides a comprehensive protocol for the quantitative analysis of 9,9-Dimethylfluoren-2-amine in a toluene (B28343) solution, a common solvent used in OLED material synthesis and processing.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of 9,9-Dimethylfluoren-2-amine using its deuterated analog is depicted below.
Experimental Protocols
Materials and Reagents
-
Analyte: 9,9-Dimethylfluoren-2-amine (≥99.5% purity)
-
Internal Standard: this compound (≥99.5% purity, 98 atom % D)
-
Solvent: Toluene, HPLC grade
-
Mobile Phase A: 0.1% Formic acid in Water, LC-MS grade
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724), LC-MS grade
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X3 or equivalent
-
Mass Spectrometer: Shimadzu LCMS-8060 Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
Standard and Sample Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 9,9-Dimethylfluoren-2-amine and dissolve in 10 mL of toluene.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of toluene.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution 1:100 with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into clean toluene. A suggested concentration range is 1, 5, 10, 50, 100, and 500 ng/mL.
-
Sample Preparation:
-
To 100 µL of each calibration standard and unknown sample, add 10 µL of the internal standard working solution (10 µg/mL).
-
Add 890 µL of acetonitrile to bring the final volume to 1 mL.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| Gradient | 50% B to 95% B in 5 min, hold at 95% B for 2 min, return to 50% B in 0.1 min, and re-equilibrate for 2.9 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Nebulizing Gas Flow | 3 L/min |
| Heating Gas Flow | 10 L/min |
| Interface Temperature | 350 °C |
| DL Temperature | 250 °C |
| Heat Block Temperature | 400 °C |
| Drying Gas Flow | 10 L/min |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| 9,9-Dimethylfluoren-2-amine | 210.1 | 194.1 | -15 |
| This compound | 217.1 | 201.1 | -15 |
Data Analysis
The concentration of 9,9-Dimethylfluoren-2-amine in the unknown samples is determined using the principle of isotope dilution.
Results
The following tables present illustrative data obtained from the analysis of calibration standards and quality control (QC) samples.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 10,542 | 1,012,345 | 0.0104 |
| 5 | 52,189 | 1,025,678 | 0.0509 |
| 10 | 103,567 | 1,018,901 | 0.1016 |
| 50 | 515,890 | 1,030,123 | 0.5008 |
| 100 | 1,025,432 | 1,021,567 | 1.0038 |
| 500 | 5,110,876 | 1,015,432 | 5.0331 |
| Linearity (r²) | 0.9998 |
Table 2: Accuracy and Precision Data for Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 7.5 | 7.3 | 97.3 | 3.1 |
| Medium | 75 | 76.2 | 101.6 | 2.5 |
| High | 400 | 395.8 | 99.0 | 1.8 |
Discussion
The developed LC-MS/MS method demonstrates excellent linearity, accuracy, and precision for the quantification of 9,9-Dimethylfluoren-2-amine in a toluene matrix. The use of the deuterated internal standard, this compound, ensures the reliability of the results by compensating for potential variations during the analytical process. The co-elution of the analyte and the internal standard provides the most accurate correction for matrix effects and ionization suppression or enhancement.[4][9] This method is highly suitable for routine quality control of OLED material batches and can be adapted for the analysis of other fluorene-based derivatives.
Conclusion
This application note presents a detailed and robust protocol for the quantitative analysis of 9,9-Dimethylfluoren-2-amine using LC-MS/MS with a deuterated internal standard. The method is shown to be accurate, precise, and reliable, making it an invaluable tool for researchers, scientists, and drug development professionals working in the field of organic electronics. The principles and protocols outlined here can be readily applied to the broader challenge of ensuring the quality and consistency of materials for next-generation OLED technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. OLED | Fields | Analysis and Evaluation | Toray Research Center [toray-research.co.jp]
- 6. Quantitative Analysis of the Efficiency of OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shim-pol.pl [shim-pol.pl]
- 8. researchgate.net [researchgate.net]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9-Dimethylfluoren-2-amine-d7 is a deuterated analog of 9,9-Dimethylfluoren-2-amine. The incorporation of deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen) at specific positions within the molecule provides a valuable tool for pharmacokinetic (PK) studies.[1][2][3] Deuteration can subtly alter the metabolic fate of a compound, primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes mediated by enzymes like cytochrome P450s.[2] This property makes this compound an excellent candidate for use as an internal standard in bioanalytical assays and for comparative PK studies to elucidate the metabolic pathways of related fluorene (B118485) compounds.[4][5]
These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro pharmacokinetic studies, as well as a bioanalytical method for its quantification in biological matrices.
Key Applications
-
Internal Standard in Bioanalytical Methods: Due to its similar chemical properties and distinct mass, this compound is an ideal internal standard for the accurate quantification of 9,9-Dimethylfluoren-2-amine and its metabolites in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[5]
-
Comparative Pharmacokinetic Studies: Co-administration of deuterated and non-deuterated compounds allows for direct comparison of their pharmacokinetic profiles within the same biological system, minimizing inter-individual variability.[1]
-
Metabolite Identification: The known mass shift of the deuterated compound and its metabolites simplifies the identification of metabolic products in mass spectrometry data.
-
Elucidation of Metabolic Pathways: By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the primary sites of metabolism and the enzymes involved.
Data Presentation: Pharmacokinetic Parameters
Table 1: Intravenous Pharmacokinetic Parameters in Rats
| Parameter | 9,9-Dimethylfluoren-2-amine | This compound |
| Dose (mg/kg) | 1 | 1 |
| t1/2 (h) | [Example: 2.5] | [Example: 3.1] |
| Cmax (ng/mL) | [Example: 500] | [Example: 520] |
| AUC (ng·h/mL) | [Example: 1250] | [Example: 1600] |
| CL (mL/h/kg) | [Example: 800] | [Example: 625] |
| Vd (L/kg) | [Example: 2.9] | [Example: 2.8] |
Caption: Representative intravenous pharmacokinetic parameters. A potential increase in half-life (t1/2) and AUC, with a corresponding decrease in clearance (CL) for the deuterated compound, would suggest that deuteration reduces its metabolic clearance.
Table 2: Oral Pharmacokinetic Parameters in Rats
| Parameter | 9,9-Dimethylfluoren-2-amine | This compound |
| Dose (mg/kg) | 5 | 5 |
| t1/2 (h) | [Example: 2.8] | [Example: 3.5] |
| Cmax (ng/mL) | [Example: 250] | [Example: 350] |
| Tmax (h) | [Example: 0.5] | [Example: 0.75] |
| AUC (ng·h/mL) | [Example: 900] | [Example: 1575] |
| F (%) | [Example: 18] | [Example: 25] |
Caption: Representative oral pharmacokinetic parameters. An increase in the maximum plasma concentration (Cmax), area under the curve (AUC), and oral bioavailability (F) for the deuterated compound could indicate that deuteration reduces first-pass metabolism.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of 9,9-Dimethylfluoren-2-amine and its deuterated analog in rats.
Caption: Workflow for an in vitro metabolic stability assay.
Materials:
-
9,9-Dimethylfluoren-2-amine and this compound
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a master mix containing human liver microsomes in phosphate buffer.
-
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Protocol 3: Bioanalytical Method using LC-MS/MS
This protocol provides a general framework for the quantification of 9,9-Dimethylfluoren-2-amine in plasma using this compound as an internal standard.
Workflow for LC-MS/MS Bioanalysis
Caption: Workflow for LC-MS/MS bioanalysis of plasma samples.
Materials:
-
Plasma samples containing 9,9-Dimethylfluoren-2-amine
-
This compound (internal standard)
-
Acetonitrile
-
Formic acid
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
To a small volume of plasma (e.g., 50 µL), add the internal standard solution (this compound).
-
Precipitate proteins by adding a larger volume of cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness or inject directly.
-
Reconstitute the dried sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both 9,9-Dimethylfluoren-2-amine and this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of 9,9-Dimethylfluoren-2-amine in the unknown samples from the calibration curve.
-
Predicted Metabolic Pathway
Based on the known metabolism of 2-aminofluorene (B1664046) and other aromatic amines, the following metabolic pathway for 9,9-Dimethylfluoren-2-amine is proposed. The gem-dimethyl group at the 9-position is expected to block oxidation at that site, a common metabolic route for other fluorene derivatives.
Proposed Metabolic Pathway of 9,9-Dimethylfluoren-2-amine
Caption: Proposed metabolic pathway for 9,9-Dimethylfluoren-2-amine.
Conclusion
This compound is a valuable tool for pharmacokinetic studies of related fluorene compounds. Its use as an internal standard ensures accurate quantification, while its application in comparative in vivo and in vitro studies can provide crucial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this class of molecules. The provided protocols offer a comprehensive guide for researchers to design and execute robust pharmacokinetic and metabolic studies.
References
Application of 9,9-Dimethylfluoren-2-amine-d7 for Enhanced Accuracy in Environmental Sample Analysis
Introduction
9,9-Dimethylfluoren-2-amine-d7 is a deuterated stable isotope-labeled internal standard used in the quantitative analysis of its non-labeled counterpart, 9,9-Dimethylfluoren-2-amine, and other related aromatic amines in various environmental matrices. The use of isotopically labeled internal standards is the gold standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS), as it provides the most accurate and precise quantification by compensating for sample matrix effects, extraction inefficiencies, and instrumental variability. This application note provides a comprehensive overview of the use of this compound in environmental analysis, including detailed experimental protocols for water and soil matrices, and expected analytical performance data.
Physicochemical Properties of 9,9-Dimethylfluoren-2-amine
Understanding the physicochemical properties of the parent compound is crucial for developing effective analytical methods.
| Property | Value |
| Molecular Formula | C₁₅H₁₅N |
| pKa | 4.35 ± 0.40 (Predicted) |
| Vapor Pressure | 8.46 x 10⁻⁶ mmHg at 25°C |
Principle of Isotope Dilution Mass Spectrometry
The core principle behind the application of this compound is isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the environmental sample prior to any sample preparation steps. Since the deuterated standard is chemically identical to the native analyte, it will behave similarly during extraction, cleanup, and chromatographic separation. The mass spectrometer, however, can differentiate between the analyte and the internal standard based on their mass difference. By measuring the ratio of the analyte to the internal standard, any losses during sample processing are accounted for, leading to highly accurate quantification.
Application in Water Sample Analysis
Experimental Protocol: Analysis of Aromatic Amines in Water by SPE-LC-MS/MS
This protocol describes the solid-phase extraction (SPE) of aromatic amines from water samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction
-
Sample Collection: Collect 500 mL of water sample in a clean amber glass bottle.
-
Preservation: If not analyzed immediately, acidify the sample to pH < 2 with sulfuric acid and store at 4°C.
-
Fortification: To the 500 mL water sample, add a known concentration of this compound solution (e.g., 100 ng).
-
SPE Cartridge Conditioning: Condition a 200 mg, 6 mL Oasis HLB SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the fortified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering salts and polar impurities.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analytes from the cartridge with 6 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9-9.1 min: 90-10% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Specific precursor and product ions for 9,9-Dimethylfluoren-2-amine and this compound would be determined by direct infusion and optimization.
Quantitative Data (Representative)
The following table provides expected performance data for a similar validated method for aromatic amines in water.[1]
| Parameter | 9,9-Dimethylfluoren-2-amine |
| Linear Range | 0.5 - 200 µg/L |
| Limit of Detection (LOD) | 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L |
| Recovery | 85 - 110% |
| Precision (RSD) | < 15% |
Application in Soil and Sediment Sample Analysis
Experimental Protocol: Analysis of Aromatic Amines in Soil/Sediment by LLE-GC-MS/MS
This protocol describes the liquid-liquid extraction (LLE) of aromatic amines from soil and sediment samples, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS).
1. Sample Preparation and Extraction
-
Sample Collection: Collect approximately 50 g of soil or sediment sample in a clean glass jar.
-
Sample Homogenization: Air-dry the sample in the dark to a constant weight and sieve through a 2 mm mesh to remove large debris.
-
Fortification: To 10 g of the homogenized sample, add a known concentration of this compound solution (e.g., 100 ng).
-
Extraction:
-
Add 20 mL of a 1:1 mixture of acetone (B3395972) and hexane (B92381) to the fortified sample in a centrifuge tube.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean flask.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Combined Extracts Cleanup:
-
Combine the supernatants and concentrate to approximately 1 mL using a rotary evaporator.
-
Pass the concentrated extract through a solid-phase extraction (SPE) cartridge containing silica (B1680970) gel for cleanup. Elute with a suitable solvent mixture (e.g., dichloromethane:hexane).
-
-
Solvent Exchange: Evaporate the cleaned extract to near dryness and exchange the solvent to 1 mL of a solvent suitable for GC injection (e.g., isooctane).
2. GC-MS/MS Analysis
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Splitless mode, 280°C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp: 10°C/min to 300°C, hold for 5 min.
-
-
MS System: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
MRM Transitions: Specific precursor and product ions for 9,9-Dimethylfluoren-2-amine and this compound would be determined by direct injection of standards.
Quantitative Data (Representative)
The following table provides expected performance data based on similar validated methods for trace organic contaminants in soil.
| Parameter | 9,9-Dimethylfluoren-2-amine |
| Linear Range | 1 - 500 µg/kg |
| Limit of Detection (LOD) | 0.2 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
| Recovery | 70 - 120% |
| Precision (RSD) | < 20% |
Mandatory Visualizations
Conclusion
This compound serves as an excellent internal standard for the trace analysis of aromatic amines in complex environmental matrices. Its use in conjunction with modern analytical instrumentation like LC-MS/MS and GC-MS/MS allows for the development of robust, accurate, and precise methods for environmental monitoring. The protocols outlined in this application note provide a solid foundation for laboratories to implement these advanced analytical techniques for the reliable quantification of aromatic amine pollutants.
References
Application Note: Quantitative Analysis of 9,9-Dimethylfluoren-2-amine-d7 in Human Plasma by LC-MS/MS
Introduction
9,9-Dimethylfluoren-2-amine is an aromatic amine of interest in various fields of chemical and pharmaceutical research. Its deuterated isotopologue, 9,9-Dimethylfluoren-2-amine-d7, is a critical tool for highly sensitive and selective quantification in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard method allows for the correction of matrix effects and variations during sample processing and analysis, ensuring high accuracy and precision. This application note details a robust and validated LC-MS/MS protocol for the quantification of this compound in human plasma, utilizing 9,9-Dimethylfluoren-2-amine as the internal standard.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Detailed Experimental Protocol
Materials and Reagents
-
This compound (Analyte)
-
9,9-Dimethylfluoren-2-amine (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard Solutions and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation
-
Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution to all samples except the blank.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% Water with 0.1% Formic Acid : 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Time (min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 217.2 | 195.2 | 35 |
| 9,9-Dimethylfluoren-2-amine (IS) | 210.1 | 195.1 | 35 |
Method Validation Summary
The analytical method was validated according to established regulatory guidelines. The validation assessed linearity, accuracy, precision, selectivity, matrix effect, and stability.
Table 4: Quantitative Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (at LLOQ) | Within ±20% of nominal concentration |
| Precision (at LLOQ) | ≤ 20% CV |
| Accuracy (Low, Mid, High QC) | Within ±15% of nominal concentration |
| Precision (Intra- and Inter-day) | ≤ 15% CV |
| Matrix Effect | Normalized to IS, within acceptable limits |
| Recovery | Consistent and reproducible across the concentration range |
| Stability | Stable in plasma for 24 hours at room temperature, 3 freeze-thaw cycles, and for 30 days at -80°C. Stable in processed samples for 24 hours at 4°C. |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the quantification process using an internal standard.
Caption: Logic of quantification using the internal standard method.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the sensitive and accurate quantification of this compound in human plasma. The protocol is suitable for use in pharmacokinetic and other studies requiring precise measurement of this compound. The use of a stable isotope-labeled internal standard ensures the reliability of the results.
Application Notes and Protocols for the Analysis of 9,9-Dimethylfluoren-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of 9,9-Dimethylfluoren-2-amine derivatives from biological matrices for quantitative analysis. The following sections outline three common and effective techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), followed by a general protocol for analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Physicochemical Properties of 9,9-Dimethylfluoren-2-amine
A foundational understanding of the physicochemical properties of the parent compound, 9,9-Dimethylfluoren-2-amine, is crucial for developing effective sample preparation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅N | [1] |
| Molar Mass | 209.29 g/mol | [1] |
| Predicted pKa | 4.35 | - |
| Physical Form | Powder | - |
| Solubility | Practically insoluble in water | - |
The low predicted pKa of 4.35 indicates that 9,9-Dimethylfluoren-2-amine is a weakly basic compound. This is a key parameter for optimizing extraction conditions, as the charge state of the molecule can be manipulated by adjusting the pH of the sample and extraction solvents. Its poor water solubility and lipophilic nature, inferred from the fluorene (B118485) core, suggest that it will readily partition into organic solvents and bind to hydrophobic sorbents.
Section 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, such as plasma or serum, prior to analysis. This technique is particularly useful for high-throughput screening. Acetonitrile (B52724) is a commonly used and effective solvent for this purpose.[2][3]
Quantitative Performance (Expected)
The following table summarizes the expected performance of the protein precipitation method for the extraction of aromatic amines from plasma. The data is based on studies of structurally similar compounds.
| Analyte Class | Matrix | Precipitation Solvent | Recovery (%) | RSD (%) |
| Aromatic Amines | Plasma | Acetonitrile | 80-95 | < 15 |
| Aromatic Amines | Plasma | Methanol (B129727) | 70-90 | < 15 |
Note: Recovery and precision are dependent on the specific derivative and experimental conditions.
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard solution (of a structurally similar, stable isotope-labeled compound, if available) to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to sample is crucial for efficient protein removal.[3]
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube without disturbing the protein pellet.
-
Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the UPLC-MS/MS system.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.
Workflow Diagram: Protein Precipitation
Section 2: Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts and higher concentration factors compared to protein precipitation. For weakly basic and lipophilic compounds like 9,9-Dimethylfluoren-2-amine derivatives, a mixed-mode cation exchange or a reversed-phase sorbent is recommended.
Quantitative Performance (Expected)
The following table presents typical recovery data for aromatic amines from biological matrices using SPE.
| Analyte Class | Matrix | SPE Sorbent | Recovery (%) | RSD (%) |
| Aromatic Amines | Urine | Mixed-Mode Cation Exchange | 85-105 | < 10 |
| Aromatic Amines | Urine | C18 | 82-97 | < 15 |
Note: These values are based on studies of various aromatic amines and may vary for specific 9,9-Dimethylfluoren-2-amine derivatives.[5][6]
Experimental Protocol: Solid-Phase Extraction (Mixed-Mode Cation Exchange)
-
Sample Pre-treatment: Acidify 1 mL of the biological sample (e.g., urine, lysed plasma) with 100 µL of 2% phosphoric acid to ensure the amine is protonated (positively charged).
-
Sorbent Conditioning: Condition the mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Analyte Elution: Elute the 9,9-Dimethylfluoren-2-amine derivatives with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. The basic elution solvent neutralizes the amine, disrupting its interaction with the cation exchange sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
Workflow Diagram: Solid-Phase Extraction
Section 3: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubility in two immiscible liquids. Given the lipophilic nature and low pKa of 9,9-Dimethylfluoren-2-amine, extraction from an alkalinized aqueous sample into a non-polar organic solvent is an effective strategy.
Quantitative Performance (Expected)
The following table provides expected recovery ranges for lipophilic amines from blood using LLE.
| Analyte Class | Matrix | Extraction Solvent | Recovery (%) | RSD (%) |
| Lipophilic Amines | Blood | Methyl-tert-butyl ether (MTBE) | 75-114 | < 16 |
| Tricyclic Amines | Plasma | Hexane:1-Pentanol (95:5) | > 80 | < 10 |
Note: The choice of organic solvent is critical and should be optimized for the specific derivative.[7][8]
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: Place 500 µL of the biological sample into a glass screw-cap tube.
-
pH Adjustment: Add 50 µL of 1 M sodium hydroxide to raise the pH of the sample to >10. This ensures the amine is in its neutral, more organic-soluble form.
-
Internal Standard Addition: Add 10 µL of the internal standard solution.
-
Solvent Addition: Add 2 mL of methyl-tert-butyl ether (MTBE).
-
Extraction: Cap the tube and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for UPLC-MS/MS analysis.
Workflow Diagram: Liquid-Liquid Extraction
Section 4: UPLC-MS/MS Analysis
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a highly sensitive and selective analytical technique suitable for the quantification of 9,9-Dimethylfluoren-2-amine derivatives at low concentrations in complex biological matrices.
Recommended UPLC-MS/MS Parameters
The following table provides a starting point for method development. Parameters should be optimized for the specific derivative and analytical system.
| Parameter | Recommended Condition |
| UPLC System | |
| Column | Reversed-phase C18 or Phenyl-Hexyl, <2 µm particle size (e.g., 100 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1-5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 1-3 kV |
| Source Temperature | 120-150°C |
| Desolvation Temperature | 350-500°C |
| MRM Transitions | To be determined by infusing a standard of the specific derivative. Monitor the protonated molecule [M+H]⁺ as the precursor ion and at least two product ions for quantification and confirmation. |
Analytical Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. a protein precipitation extraction method [protocols.io]
- 5. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/ ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04096G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of 9,9-Dimethylfluoren-2-amine and its d6 Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the chromatographic separation and quantification of 9,9-Dimethylfluoren-2-amine and its deuterated analogue, 9,9-Dimethylfluoren-2-amine-d6. The presented protocol utilizes High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), a common and effective technique for the analysis of aromatic amines.[1][2] This method is crucial for pharmacokinetic studies, drug metabolism research, and other applications where precise differentiation and quantification of a compound and its isotopically labeled internal standard are required.
Introduction
9,9-Dimethylfluoren-2-amine is a fluorene (B118485) derivative, and like many aromatic amines, it is a compound of interest in various fields of chemical and pharmaceutical research. The use of a deuterated internal standard, such as 9,9-Dimethylfluoren-2-amine-d6, is a standard practice in quantitative analysis to correct for variations in sample preparation and instrument response. The slight difference in mass between the analyte and its deuterated analogue allows for their simultaneous detection and quantification by mass spectrometry, while their similar chemical properties result in near-identical chromatographic behavior. This application note provides a detailed protocol for the successful separation and analysis of these two compounds.
Experimental Protocol
This protocol is based on established methods for the analysis of aromatic amines and fluorene derivatives by reverse-phase HPLC.[3][4][5]
Sample Preparation
-
Standard Solution Preparation:
-
Prepare individual stock solutions of 9,9-Dimethylfluoren-2-amine and 9,9-Dimethylfluoren-2-amine-d6 in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing both compounds at a final concentration of 1 µg/mL each by diluting the stock solutions in the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
Sample Extraction (from a biological matrix, e.g., plasma):
-
To 100 µL of the plasma sample, add 20 µL of the 9,9-Dimethylfluoren-2-amine-d6 working standard solution (as an internal standard) and 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
HPLC-MS Conditions
-
Instrumentation: A standard HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable choice for the separation of aromatic amines.[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 50 |
| 15.0 | 50 |
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Monitoring (SIM)
-
m/z for 9,9-Dimethylfluoren-2-amine: [M+H]⁺ = 210.1
-
m/z for 9,9-Dimethylfluoren-2-amine-d6: [M+H]⁺ = 216.1
-
-
Data Presentation
The following table summarizes the expected quantitative data for the chromatographic separation of 9,9-Dimethylfluoren-2-amine and its d6 analogue based on the proposed method. Due to the similar chemical nature, the retention times are expected to be very close.
| Compound | Expected Retention Time (min) | Monitored m/z ([M+H]⁺) |
| 9,9-Dimethylfluoren-2-amine | 7.8 | 210.1 |
| 9,9-Dimethylfluoren-2-amine-d6 | 7.7 | 216.1 |
Mandatory Visualization
Caption: Experimental workflow for the analysis of 9,9-Dimethylfluoren-2-amine.
Conclusion
The described HPLC-MS method provides a reliable and sensitive approach for the separation and quantification of 9,9-Dimethylfluoren-2-amine and its d6-labeled internal standard. This protocol can be adapted and validated for various research and drug development applications requiring accurate measurement of this compound. The use of a deuterated internal standard ensures high precision and accuracy in quantitative analyses.
References
Application Notes and Protocols: Enhancing OLED Device Lifetime and Stability with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols on the utilization of deuterated organic materials to significantly improve the operational lifetime and stability of Organic Light-Emitting Diodes (OLEDs). The substitution of hydrogen (H) with its heavier, stable isotope deuterium (B1214612) (D) in the organic semiconductor materials used in OLEDs has emerged as a key strategy for enhancing device performance, particularly for blue emitters which have historically been a bottleneck in display technology longevity.
Introduction: The Role of Deuteration in OLEDs
The operational degradation of OLEDs is a critical challenge, primarily driven by chemical decomposition of the organic materials under electrical stress. This degradation is often initiated by the cleavage of carbon-hydrogen (C-H) bonds, which are the most common and weakest bonds in these organic molecules.[1][2]
Deuteration, the strategic replacement of C-H bonds with stronger carbon-deuterium (C-D) bonds, provides a powerful solution to this problem. The increased mass of the deuterium nucleus leads to a lower vibrational frequency and a lower zero-point energy of the C-D bond compared to the C-H bond. This phenomenon, known as the Kinetic Isotope Effect (KIE) , makes the C-D bond more resistant to cleavage, thereby slowing down the rate of degradation reactions.[1][3] By mitigating these degradation pathways, deuteration leads to substantial improvements in device lifetime, efficiency, and overall stability.[3][4][5]
The benefits of using deuterated standards in OLEDs include:
-
Extended Operational Lifetime: Deuterated OLEDs have demonstrated significantly longer lifetimes, with reports of 4x, 5x, and even up to 20x improvements in LT50 (the time for luminance to decay to 50% of its initial value) compared to their non-deuterated counterparts.[3][4]
-
Enhanced Efficiency and Brightness: By reducing non-radiative decay pathways, deuteration can lead to higher power conversion efficiency and increased brightness.[4] This is particularly impactful for blue OLEDs, helping to overcome their typically larger power consumption.[4]
-
Improved Stability: Deuteration enhances the morphological and chemical stability of the organic thin films within the OLED stack, leading to more reliable and robust devices.
Deuterated standards are being successfully applied to various layers within the OLED device structure, including the emissive layer (both host and dopant materials), hole transport layers (HTLs), and electron transport layers (ETLs).[6][7]
Quantitative Data: Performance Comparison of Deuterated vs. Non-Deuterated OLEDs
The following tables summarize the performance enhancements observed in OLEDs incorporating deuterated materials, as reported in various studies.
Table 1: Lifetime Enhancement in Blue Phosphorescent OLEDs (PhOLEDs) with Deuterated Host Materials
| Host Material System | Emitter | Initial Luminance (cd/m²) | Lifetime Metric | Lifetime (hours) | Improvement Factor | Reference |
| Non-deuterated Exciplex-forming Host | PtON-TBBI | 1000 | LT90 | 231 | - | [8][9] |
| Deuterated Exciplex-forming Host | PtON-TBBI | 1000 | LT90 | 370 | 1.6x | [8][9] |
| Non-deuterated Exciplex-forming Host | PtON-tb-DTB | 1000 | LT90 | 398 | - | [8] |
| Deuterated Exciplex-forming Host | PtON-tb-DTB | 1000 | LT90 | 557 | 1.4x | [8] |
| Non-deuterated Anthracene-based Host | Blue Emitter | Not Specified | T90 | - | - | [6][7] |
| Deuterated Anthracene-based Host | Blue Emitter | Not Specified | T90 | - | Up to 8x | [6][7] |
Table 2: Performance Improvement in Green PhOLEDs with a Deuterated Emitter
| Emitter | Host | Driving Condition | Initial Luminance (cd/m²) | Half-Lifetime (LT50) (hours) | Improvement Factor | Reference |
| Ir(mppy)3 | Not Specified | 4 V | 188.1 | 7.2 | - | [10][11] |
| Deuterated D-Ir(mppy)3 | Not Specified | 4 V | 438.3 | 42.8 | 5.9x | [10][11] |
Table 3: Efficiency and Lifetime Enhancement in Blue Thermally Activated Delayed Fluorescence (TADF) OLEDs
| Emitter | Lifetime Metric (at 1000 cd/m²) | Lifetime (hours) | Maximum External Quantum Efficiency (EQE) | Improvement Factor (Lifetime) | Reference |
| Protonated TADF Emitter | - | - | - | - | [10] |
| Perdeuterated TADF Emitter | LT80 | 1,365 | 33.1% | >2x | [10][11] |
Signaling Pathways and Experimental Workflows
Degradation Pathway of Organic Emitters
The degradation of organic materials in OLEDs is a complex process involving multiple pathways. A simplified representation of a common degradation mechanism initiated by C-H bond cleavage is shown below. Deuteration of the vulnerable C-H bonds can significantly suppress this pathway.
Experimental Workflow for OLED Fabrication and Testing
The following diagram illustrates the typical workflow for fabricating and characterizing OLEDs with deuterated materials.
Experimental Protocols
Protocol for Synthesis of a Deuterated Host Material (Example: Deuterated CBP)
This protocol provides a general outline for the synthesis of a deuterated version of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), a common host material. Specific reaction conditions may need to be optimized.
Materials:
-
Deuterated carbazole (B46965) (commercially available or synthesized)
-
Copper iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Toluene (B28343) (anhydrous)
-
Standard glassware for organic synthesis (Schlenk line, reflux condenser, etc.)
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine deuterated carbazole (2.2 equivalents), 4,4'-diiodobiphenyl (1 equivalent), CuI (0.2 equivalents), 1,10-phenanthroline (0.4 equivalents), and K₂CO₃ (3 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask via cannula.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts and wash the solid residue with toluene. Combine the organic filtrates.
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and dichloromethane).
-
Further purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain the final deuterated CBP product.
-
-
Characterization: Confirm the structure and purity of the deuterated CBP using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation (VTE)
This protocol describes the fabrication of a standard phosphorescent OLED (PhOLED) device structure.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Deuterated and non-deuterated organic materials (e.g., hole injection layer, hole transport layer, emissive host, phosphorescent dopant, electron transport layer)
-
Metal for cathode (e.g., LiF/Al)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate holders and shadow masks
-
Quartz crystal microbalances (QCMs) for thickness monitoring
-
Encapsulation materials (e.g., UV-curable epoxy and glass lids)
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Preparation:
-
Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with oxygen plasma immediately before loading into the evaporation chamber to improve the work function of the ITO and enhance hole injection.
-
-
Loading Materials and Substrates:
-
Load the organic materials into separate crucibles within the VTE chamber.
-
Mount the cleaned ITO substrates onto the substrate holder with a shadow mask to define the active area of the device.
-
-
Vacuum Deposition:
-
Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr).
-
Deposit the organic and metal layers sequentially onto the substrate by heating the respective crucibles. Monitor the deposition rate and thickness of each layer using QCMs. A typical device structure and layer thicknesses are:
-
Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (40 nm)
-
Emissive Layer (EML): e.g., Deuterated CBP doped with Ir(ppy)₃ (e.g., 6% doping concentration) (30 nm)
-
Electron Transport Layer (ETL): e.g., TPBi (40 nm)
-
Electron Injection Layer (EIL): e.g., LiF (1 nm)
-
Cathode: e.g., Al (100 nm)
-
-
-
Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere glovebox without exposure to air.
-
Encapsulate the devices by applying a UV-curable epoxy around the active area and placing a glass lid on top. Cure the epoxy with a UV lamp.
-
Protocol for OLED Lifetime and Efficiency Characterization
This protocol outlines the procedure for measuring the key performance metrics of the fabricated OLEDs.
Equipment:
-
Source measure unit (SMU)
-
Spectrometer or photodiode with a calibrated luminance meter
-
Automated lifetime testing system
-
Computer with control and data acquisition software
Procedure:
-
Current-Voltage-Luminance (I-V-L) Characterization:
-
Place the OLED device in the measurement setup.
-
Apply a voltage sweep to the device using the SMU and simultaneously measure the current density (J) and the luminance (L) in the forward direction.
-
From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) as a function of luminance.
-
-
Lifetime Measurement (Constant Current Method):
-
Determine the initial luminance for the lifetime test (e.g., 1000 cd/m²). From the I-V-L data, find the corresponding current density required to achieve this luminance.
-
Drive the OLED device at this constant current density using the SMU.
-
Continuously monitor the luminance of the device over time using the photodiode or spectrometer.
-
The lifetime (e.g., LT95, LT90, LT50) is defined as the time it takes for the luminance to decay to 95%, 90%, or 50% of its initial value.
-
-
Accelerated Lifetime Testing (Optional):
-
To reduce testing time for highly stable devices, perform lifetime measurements at higher initial luminances (e.g., 5000 cd/m², 10000 cd/m²).
-
Use established scaling laws to extrapolate the device lifetime at the desired operational luminance.
-
Conclusion
The use of deuterated standards in the organic materials for OLEDs is a proven and effective strategy for significantly enhancing device lifetime and stability. By replacing labile C-H bonds with more robust C-D bonds, the intrinsic degradation of the materials is suppressed, leading to more durable and efficient devices. This is particularly crucial for the development of long-lasting blue OLEDs, which are essential for high-performance displays and lighting applications. The protocols outlined in these application notes provide a framework for the synthesis, fabrication, and characterization of deuterated OLEDs, enabling researchers to further explore and optimize this promising technology.
References
- 1. displaydaily.com [displaydaily.com]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. isowater.com [isowater.com]
- 4. oled-info.com [oled-info.com]
- 5. researchgate.net [researchgate.net]
- 6. Lifetime Enhancement and Degradation Study of Blue OLEDs Using Deuterated Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Bioanalytical Method Validation for the Quantification of Hypothetical Analyte in Human Plasma using 9,9-Dimethylfluoren-2-amine-d7 as an Internal Standard by LC-MS/MS
Abstract
This application note details a comprehensive and robust bioanalytical method validation for the quantification of --INVALID-LINK-- in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard (SIL-IS), 9,9-Dimethylfluoren-2-amine-d7, to ensure high accuracy, precision, and reliability, in accordance with the principles outlined in the US FDA and EMA guidelines on bioanalytical method validation.[1][2][3] The validation encompasses assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. All validation parameters met the stringent acceptance criteria, demonstrating the suitability of this method for pharmacokinetic and toxicokinetic studies in drug development.
Introduction
The quantitative determination of drugs and their metabolites in biological matrices is a critical aspect of drug discovery and development, providing essential data for pharmacokinetic and bioequivalence studies.[4] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[5][6][7] A crucial component of a reliable bioanalytical method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[8][9]
Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the preferred choice for LC-MS/MS assays.[10][11][12] These standards have nearly identical physicochemical properties to the analyte of interest, causing them to co-elute chromatographically and exhibit similar ionization behavior, which effectively compensates for matrix effects and variations in extraction recovery.[10][11] This application note describes the validation of a bioanalytical method for a hypothetical analyte using this compound as the SIL-IS.
Materials and Methods
2.1. Chemicals and Reagents
-
Analyte: --INVALID-LINK-- (purity >99%)
-
Internal Standard: this compound (purity >99%)[13]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Biological Matrix: Blank human plasma (K2EDTA)
2.2. Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Experimental Protocols
3.1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of --INVALID-LINK-- and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol/water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50% methanol/water.
3.2. Preparation of Calibration Standards and Quality Control Samples
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working solution to achieve the desired concentrations for the calibration curve and QC samples.
-
Calibration Standards (CS): Prepare an 8-point calibration curve with concentrations ranging from 1.00 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1.00 ng/mL
-
Low QC (LQC): 3.00 ng/mL
-
Medium QC (MQC): 50.0 ng/mL
-
High QC (HQC): 800 ng/mL
-
3.3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (CS, QC, blank, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
3.4. LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound (IS): Q1/Q3 (To be determined, e.g., m/z 217.2 -> 199.2)
-
-
Key Parameters: Optimize source temperature, ion spray voltage, and collision energy for maximum signal intensity.
-
Results and Discussion
The bioanalytical method was validated following the principles outlined in international guidelines.[2][3]
4.1. Selectivity
The method demonstrated high selectivity. No significant interfering peaks were observed at the retention times of the analyte and the internal standard in blank plasma samples from six different sources.
4.2. Linearity and Range
The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL. A weighted (1/x²) linear regression model was used. The coefficient of determination (r²) was consistently greater than 0.99 for all validation runs.
Table 1: Calibration Curve Summary
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1.00 - 1000 ng/mL | - |
| Regression Model | Weighted Linear (1/x²) | - |
| Mean r² | 0.9985 | ≥ 0.99 |
| Back-calculated Concentration Deviation | < 8.5% | ≤ ±15% (≤ ±20% for LLOQ) |
4.3. Accuracy and Precision
The intra-day (within-run) and inter-day (between-run) accuracy and precision were evaluated using six replicates of QC samples at four concentration levels.[14] The results are summarized in Table 2.
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.00 | 6.8 | 4.5 | 8.2 | 5.1 |
| LQC | 3.00 | 5.2 | -3.1 | 6.5 | -2.7 |
| MQC | 50.0 | 3.1 | 1.8 | 4.3 | 2.5 |
| HQC | 800 | 2.5 | -1.2 | 3.8 | -0.9 |
| Acceptance Criteria | ≤ 20% for LLOQ, ≤ 15% for others | Within ±20% for LLOQ, ±15% for others | ≤ 20% for LLOQ, ≤ 15% for others | Within ±20% for LLOQ, ±15% for others |
Both accuracy and precision were well within the acceptance limits, demonstrating the reliability and reproducibility of the method.[14]
4.4. Matrix Effect and Recovery
The matrix effect and recovery were assessed at low and high QC concentrations. The results indicate that the matrix effect was minimal and consistent, and the recovery was efficient and reproducible. The use of the SIL-IS effectively compensated for any minor matrix-induced ion suppression or enhancement.
Table 3: Matrix Effect and Recovery Summary
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| LQC | 88.5 | 90.1 | 0.95 | 0.98 |
| HQC | 91.2 | 92.5 | 0.98 | 1.01 |
| Acceptance Criteria | - | - | - | CV ≤ 15% |
4.5. Stability
The stability of the analyte in human plasma was evaluated under various conditions to simulate sample handling and storage during a clinical or preclinical study.[15] The results are presented in Table 4.
Table 4: Stability Assessment
| Stability Condition | Duration | Mean % Change from Nominal | Acceptance Criteria |
| Bench-top | 6 hours at room temperature | -4.2% | Within ±15% |
| Freeze-thaw (3 cycles) | -20°C to room temperature | -6.8% | Within ±15% |
| Long-term | 30 days at -80°C | -5.5% | Within ±15% |
The analyte was found to be stable under all tested conditions.
Visualizations
Caption: Overall workflow for the bioanalytical method from sample receipt to final report.
Caption: Principle of using a stable isotope-labeled internal standard for accurate quantification.
Conclusion
A highly selective, sensitive, and robust LC-MS/MS method for the quantification of --INVALID-LINK-- in human plasma has been successfully developed and validated. The use of the stable isotope-labeled internal standard, this compound, ensured the reliability of the method by compensating for analytical variability. The method meets all regulatory requirements for bioanalytical method validation and is suitable for use in clinical and non-clinical studies requiring the quantification of --INVALID-LINK--.
References
- 1. japsonline.com [japsonline.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. jchps.com [jchps.com]
- 5. LC-MS Method Development [intertek.com]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 8. scispace.com [scispace.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. waters.com [waters.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Plasma Samples with 9,9-Dimethylfluoren-2-amine-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in plasma samples when using 9,9-Dimethylfluoren-2-amine-d7 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in bioanalysis?
The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In plasma, these components can include phospholipids, salts, proteins, and anticoagulants.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[1][2][3][4]
Q2: Why are plasma samples particularly challenging when it comes to matrix effects?
Plasma is a complex biological matrix containing a high concentration of proteins, lipids (especially phospholipids), and other endogenous substances.[1] During sample preparation, these components can be co-extracted with the analyte of interest. If they co-elute during chromatography, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.[1]
Q3: How does a stable isotope-labeled (SIL) internal standard, such as this compound, help overcome matrix effects?
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1] An ideal SIL-IS, like a deuterated version of the analyte (e.g., this compound for 9,9-Dimethylfluoren-2-amine), is chemically identical to the analyte and therefore exhibits nearly the same behavior during sample extraction, chromatography, and ionization.[1][5][6] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[1][5]
Q4: What are the key regulatory guidelines regarding matrix effect assessment?
Regulatory bodies like the FDA and EMA require the evaluation of matrix effects as part of bioanalytical method validation.[7][8][9] The validation should demonstrate the selectivity, specificity, accuracy, and precision of the method in the presence of matrix components.[7][9] Typically, this involves analyzing quality control (QC) samples in at least six different lots of the biological matrix.[2][7][9] The accuracy and precision for each lot should be within acceptable limits (e.g., ±15% for accuracy and ≤15% for precision).[2][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of plasma samples.
| Problem | Potential Cause | Recommended Solution |
| High variability in analyte response across different plasma lots | Significant and variable matrix effects. Endogenous components differ between individual plasma sources, leading to inconsistent ion suppression or enhancement. | 1. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporate this compound. The ratio of the analyte to the IS should remain constant even with variable matrix effects.[1][5] 2. Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering matrix components.[10][11] 3. Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering matrix components.[11][12] |
| Poor recovery of both analyte and internal standard | Inefficient Extraction: The sample preparation method (e.g., protein precipitation, LLE, or SPE) may not be optimal for the analyte and internal standard. | 1. Optimize Protein Precipitation: Adjust the solvent-to-plasma ratio (a 3:1 or 4:1 ratio of acetonitrile (B52724) to plasma is a good starting point).[1] Ensure vigorous vortexing and adequate incubation time at a low temperature (e.g., 4°C).[1] 2. Optimize LLE: Experiment with different organic solvents and pH conditions to improve extraction efficiency.[10] 3. Optimize SPE: Evaluate different sorbents and elution solvents to ensure quantitative recovery. |
| Internal standard does not adequately compensate for matrix effects | Differential Matrix Effects: The analyte and internal standard are not experiencing the same degree of ion suppression or enhancement. This can occur if they do not co-elute perfectly.[13] | 1. Optimize Chromatography for Co-elution: Adjust the mobile phase composition or gradient to ensure the analyte and this compound elute at the same retention time.[14] 2. Investigate with Post-Column Infusion: This technique can help identify the specific regions of the chromatogram where ion suppression is occurring, allowing for targeted chromatographic adjustments.[12][15] |
| Ion suppression is observed even with an optimized method | Residual Matrix Components: Even with efficient sample preparation and chromatography, some matrix components, particularly phospholipids, may persist and cause ion suppression.[3] | 1. Phospholipid Removal Strategies: Incorporate a specific phospholipid removal step in your sample preparation, such as using specialized SPE cartridges or plates. 2. Dilute the Sample: If sensitivity allows, diluting the plasma sample can reduce the concentration of interfering matrix components.[12][16][17] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol provides a general method for protein precipitation, a common technique for sample cleanup.
-
Sample Preparation:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing this compound at the desired concentration.[1] This represents a 3:1 ratio of precipitation solvent to plasma.
-
-
Precipitation:
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean vial or well plate for LC-MS/MS analysis, being cautious not to disturb the protein pellet.
-
Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol details the post-extraction spike method to calculate the Matrix Factor (MF), which quantitatively assesses the extent of ion suppression or enhancement.[2][18]
Sample Sets Required:
-
Set 1 (Neat Solution): Analyte and this compound spiked into the final analysis solvent (e.g., mobile phase).
-
Set 2 (Post-Spike Matrix): Blank plasma is first extracted (e.g., via protein precipitation as in Protocol 1). The resulting clean supernatant is then spiked with the analyte and this compound at the same concentration as Set 1.
-
Set 3 (Pre-Spike Matrix): Blank plasma is spiked with the analyte and this compound before the extraction process.
Procedure:
-
Prepare at least six different lots of blank plasma.
-
Prepare replicates (n≥3) of low and high QC concentration levels for each set.
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor and Recovery using the following formulas:
-
Matrix Factor (MF) % = (Mean Peak Area in Set 2 / Mean Peak Area in Set 1) * 100
-
Recovery % = (Mean Peak Area in Set 3 / Mean Peak Area in Set 2) * 100
-
IS Normalized Matrix Factor = (Matrix Factor of Analyte / Matrix Factor of IS)
-
Data Interpretation:
| Metric | Value | Interpretation |
| Matrix Factor (MF) | < 100% | Ion Suppression |
| > 100% | Ion Enhancement | |
| 85% - 115% | Generally acceptable matrix effect | |
| IS Normalized Matrix Factor | Close to 1.0 | The internal standard is effectively compensating for the matrix effect.[2] |
| Recovery | Consistent across concentrations | The extraction efficiency is consistent. |
Visualizations
Caption: Workflow for Matrix Effect Assessment.
Caption: Mechanism of Internal Standard Correction.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. eijppr.com [eijppr.com]
- 4. droracle.ai [droracle.ai]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. nalam.ca [nalam.ca]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. myadlm.org [myadlm.org]
- 14. chromforum.org [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Addressing ion suppression in ESI-MS analysis of 9,9-Dimethylfluoren-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the electrospray ionization-mass spectrometry (ESI-MS) analysis of 9,9-Dimethylfluoren-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of 9,9-Dimethylfluoren-2-amine?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, 9,9-Dimethylfluoren-2-amine, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analysis.[1][2] Given that 9,9-Dimethylfluoren-2-amine is a primary aromatic amine, it is susceptible to ion suppression, particularly in complex biological matrices.
Q2: What are the common causes of ion suppression in the ESI-MS analysis of 9,9-Dimethylfluoren-2-amine?
A2: Common causes of ion suppression include:
-
Matrix Components: Endogenous substances from biological samples (e.g., salts, phospholipids, proteins) are a primary cause.[2]
-
Sample Preparation Artifacts: Contaminants introduced during sample processing, such as polymers from plasticware, can interfere with ionization.[2]
-
Mobile Phase Additives: Non-volatile buffers or high concentrations of ion-pairing agents can suppress the analyte signal.
-
High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to self-suppression.
Q3: How can I determine if my analysis of 9,9-Dimethylfluoren-2-amine is affected by ion suppression?
A3: You can assess ion suppression using two main approaches:
-
Post-Column Infusion: This qualitative method involves infusing a standard solution of 9,9-Dimethylfluoren-2-amine at a constant rate into the mobile phase after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
-
Post-Extraction Spike: This is a quantitative method to determine the "matrix factor." You compare the peak area of 9,9-Dimethylfluoren-2-amine spiked into a pre-extracted blank matrix with the peak area of the analyte in a neat solvent at the same concentration.[1] A matrix factor below 100% indicates ion suppression.[1]
Troubleshooting Guides
Problem 1: Low or no signal for 9,9-Dimethylfluoren-2-amine in matrix samples compared to standards in neat solvent.
This is a classic indication of significant ion suppression. Follow these steps to troubleshoot:
-
Step 1: Evaluate and Optimize Sample Preparation. The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Consider the following techniques, with their effectiveness generally increasing from protein precipitation to solid-phase extraction.
-
Protein Precipitation (PPT): A simple and fast method, but often results in significant ion suppression due to the limited removal of matrix components other than proteins.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning 9,9-Dimethylfluoren-2-amine into an immiscible organic solvent, leaving many matrix interferences in the aqueous phase.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing specific sorbent chemistry to retain the analyte while washing away interfering compounds. For a basic compound like 9,9-Dimethylfluoren-2-amine (predicted pKa ≈ 4.35), a cation-exchange SPE sorbent can be highly effective.
Data Presentation: Comparison of Sample Preparation Techniques
-
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Ion Suppression (%) |
| Protein Precipitation (Acetonitrile) | 85 - 95 | 40 - 60 | 40 - 60 |
| Liquid-Liquid Extraction (MTBE) | 75 - 90 | 70 - 85 | 15 - 30 |
| Solid-Phase Extraction (Cation-Exchange) | 90 - 105 | 90 - 105 | -5 - 10 |
-
Step 2: Optimize Chromatographic Conditions. If ion suppression persists, improving the chromatographic separation of 9,9-Dimethylfluoren-2-amine from co-eluting matrix components is crucial.
-
Column Selection: Consider a column with a different selectivity, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, which can provide alternative retention mechanisms for aromatic compounds.
-
Mobile Phase Modification:
-
pH: Since 9,9-Dimethylfluoren-2-amine is a weak base, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) will promote its protonation and retention on a reversed-phase column.
-
Organic Solvent: Evaluate different organic solvents like methanol (B129727) and acetonitrile, as they can alter selectivity and impact ESI efficiency.
-
-
Gradient Optimization: Adjust the gradient slope to better separate the analyte from early-eluting, often highly suppressing, matrix components.
-
-
Step 3: Adjust ESI-MS Source Parameters. Fine-tuning the ESI source parameters can help maximize the signal for 9,9-Dimethylfluoren-2-amine.
-
Ionization Polarity: For an amine, positive ionization mode is the standard approach.
-
Capillary Voltage: Optimize for the specific instrument and mobile phase composition. A typical starting point is 3-4 kV.
-
Gas Flow Rates (Nebulizer and Drying Gas): Higher gas flows can aid in desolvation but may also reduce sensitivity if set too high.
-
Drying Gas Temperature: A higher temperature can improve desolvation of the ESI droplets, which can be beneficial in reducing ion suppression.
-
Problem 2: Inconsistent or irreproducible results for 9,9-Dimethylfluoren-2-amine across different sample batches.
This often points to variable matrix effects between samples.
-
Solution 1: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most robust way to correct for variable ion suppression. A SIL-IS of 9,9-Dimethylfluoren-2-amine will have nearly identical chemical and physical properties and will be affected by ion suppression to the same extent as the analyte. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio.
-
Solution 2: Use Matrix-Matched Calibrants and Quality Controls. Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to normalize the ion suppression effects across your sample set, leading to more accurate quantification.
Experimental Protocols
Protocol 1: Quantifying Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike 9,9-Dimethylfluoren-2-amine into the final mobile phase composition at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your chosen sample preparation protocol. Spike 9,9-Dimethylfluoren-2-amine into the final, cleaned-up extract at the same concentration as Set A.
-
Set C (Blank Matrix): Analyze a blank matrix extract to ensure no endogenous peaks interfere with the analyte.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF): MF (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) x 100
-
Interpret the results:
-
MF < 85% indicates significant ion suppression.
-
MF > 115% suggests ion enhancement.
-
MF between 85% and 115% is generally considered acceptable.[1]
-
Protocol 2: Sample Preparation of 9,9-Dimethylfluoren-2-amine from Plasma using LLE
-
To 100 µL of plasma sample, add an appropriate amount of internal standard.
-
Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Recommended Starting LC-MS/MS Parameters for 9,9-Dimethylfluoren-2-amine
-
LC System:
-
Column: C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
-
MS System (Triple Quadrupole):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3500 V
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Gas Pressure: 45 psi
-
MRM Transitions: To be determined by infusing a standard of 9,9-Dimethylfluoren-2-amine.
-
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Effectiveness of sample preparation techniques.
References
Preventing H/D exchange of 9,9-Dimethylfluoren-2-amine-d7 during sample preparation
Welcome to the Technical Support Center for deuterated standards. This guide is designed to help researchers, scientists, and drug development professionals prevent, troubleshoot, and understand the phenomenon of hydrogen-deuterium (H/D) exchange for 9,9-Dimethylfluoren-2-amine-d7 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is hydrogen-deuterium (H/D) exchange and why is it a concern for this compound?
A1: Hydrogen-deuterium exchange is a chemical reaction where a deuterium (B1214612) atom on a labeled compound is replaced by a hydrogen atom from its environment (e.g., from a solvent)[1][2]. For this compound, the deuterium atoms on the aromatic ring are generally stable. However, if any deuterium labels were on the amine group (-ND₂), they would be highly susceptible to exchange with protons from solvents like water or methanol[2]. This process, also called "back-exchange," is problematic in quantitative analyses, such as LC-MS, where this compound is used as an internal standard. The loss of deuterium changes the mass of the standard, causing it to be indistinguishable from the unlabeled analyte, which can compromise the accuracy and precision of the quantification[1].
Q2: What are the primary factors that cause H/D exchange on the amine group?
A2: The rate of H/D exchange is primarily influenced by three factors:
-
pH: The exchange process is catalyzed by both acids and bases. For amine protons, the exchange rate is slowest at an acidic pH of approximately 2.5 to 3.0. The rate increases significantly in neutral and basic conditions[1][2][3].
-
Temperature: Higher temperatures accelerate the rate of H/D exchange[2]. Therefore, maintaining low temperatures during sample preparation and analysis is critical.
-
Solvent: Protic solvents, such as water and methanol, can readily donate protons and facilitate H/D exchange[2]. Aprotic solvents like acetonitrile (B52724) are preferred when possible.
Q3: How can I minimize H/D exchange during sample preparation?
A3: To minimize H/D exchange, it is crucial to control the factors mentioned above. Key strategies include:
-
Work at Low Temperatures: Perform all sample preparation steps on ice or at approximately 0°C. Use pre-chilled solvents and tubes[1][4].
-
Control pH: Maintain an acidic environment (pH ~2.5) throughout the process. This is often achieved by adding a small amount of an acid like formic acid to your solvents[5][6].
-
Choose Solvents Carefully: Whenever feasible, use aprotic solvents (e.g., acetonitrile). If an aqueous environment is necessary, ensure it is acidified. For reconstitution, using D₂O-based buffers can help maintain the deuterium label[2].
-
Minimize Exposure Time: Reduce the time the sample spends in protic solvents and at ambient temperatures before analysis.
Q4: What are the recommended storage conditions for this compound and its stock solutions?
A4: To ensure the long-term stability of the deuterium labels, consider the following storage recommendations:
-
Solid Form: Store the solid compound in a desiccator at the recommended temperature, protected from moisture.
-
Solutions: Prepare stock solutions in a high-quality aprotic solvent such as acetonitrile or dioxane. Store these solutions at low temperatures, such as -20°C or -80°C, in tightly sealed vials to prevent evaporation and condensation of atmospheric water[2]. If an aqueous-based solution is unavoidable, use a D₂O-based buffer adjusted to an acidic pH[2].
Troubleshooting Guide
This section addresses common issues encountered during the use of this compound.
Issue 1: My mass spectrometry results show a lower-than-expected signal for the deuterated standard and a new signal corresponding to the unlabeled analyte.
-
Possible Cause: Significant H/D exchange has occurred, converting the deuterated internal standard into its unlabeled form.
-
Solution:
-
Review your workflow: Check the pH of all solvents and buffers used during sample preparation. Ensure they are acidic, ideally around pH 2.5. The use of 0.1% formic acid in water and acetonitrile is a common practice[7].
-
Verify Temperature Control: Confirm that all steps, from sample thawing to injection, were performed at a low temperature (on ice or 0-4°C)[1][8].
-
Check for Protic Solvents: Evaluate the amount of time the sample was exposed to water or methanol. Minimize this exposure or replace with aprotic alternatives where possible.
-
LC Mobile Phase: Ensure your LC mobile phases are acidic (e.g., contain 0.1% formic acid) to maintain a low pH environment during the chromatographic run[4].
-
Issue 2: The recovery and precision of my assay are inconsistent across different batches or days.
-
Possible Cause: Variable H/D exchange due to slight inconsistencies in the sample preparation protocol.
-
Solution:
-
Standardize Procedures: Develop and adhere to a strict Standard Operating Procedure (SOP) for sample preparation. Ensure all reagents are prepared fresh and consistently[4].
-
Reagent pH Verification: Measure the pH of your buffers and solvents before each use to ensure consistency. The pH of minimum exchange is a critical parameter[4][6].
-
Consistent Timing: Ensure the timing of each step in the sample preparation process is consistent for all samples, from the addition of the internal standard to the injection.
-
Quantitative Data Summary
The stability of deuterated compounds is highly dependent on the experimental conditions. The following table summarizes the impact of pH and temperature on the rate of H/D exchange for labile protons, such as those on an amine.
| Parameter | Condition | Impact on H/D Exchange Rate | Recommendation |
| pH | Acidic (~2.5) | Minimum Exchange Rate [1][6] | Quench and process samples by acidifying to pH ~2.5-3.0 with formic acid. |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant, rate increases[1]. | Avoid neutral pH during sample processing and analysis. | |
| Basic (>8.0) | Exchange rate is significantly accelerated[1]. | Avoid basic conditions entirely. | |
| Temperature | Low (~0°C) | Significantly Reduced Rate [1][8] | Perform all sample preparation steps on ice or in a refrigerated unit. |
| Ambient (~25°C) | Rate is approximately 14 times faster than at 0°C[1]. | Avoid working at ambient temperature for extended periods. |
Experimental Protocol: Sample Preparation with Protein Precipitation
This protocol is designed for the quantitative analysis of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard, with a focus on minimizing H/D exchange.
Materials:
-
Biological sample (e.g., human plasma)
-
This compound internal standard (IS) stock solution
-
Precipitation Solvent: Acetonitrile (ACN) with 0.1% formic acid, pre-chilled to 4°C.
-
Microcentrifuge tubes, pre-chilled.
-
Pipette tips, pre-chilled.
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a pre-chilled microcentrifuge tube. Keep tubes on ice.
-
Internal Standard Addition: Add 10 µL of the this compound IS stock solution to the plasma sample.
-
Vortexing: Briefly vortex the sample (2-3 seconds) to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of the cold precipitation solvent (ACN with 0.1% formic acid) to the sample. The acid ensures the pH is lowered to the minimal exchange range[5].
-
Vortexing for Precipitation: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C[5].
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
Analysis: The sample is now ready for LC-MS/MS analysis. Keep the autosampler at a low temperature (e.g., 4°C).
Visualizations
Below are diagrams illustrating key workflows for troubleshooting and executing experiments to prevent H/D exchange.
Caption: Troubleshooting workflow for diagnosing H/D exchange.[1]
Caption: Experimental workflow to minimize H/D exchange.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LC gradient for co-elution of analyte and 9,9-Dimethylfluoren-2-amine-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography (LC) gradients, with a specific focus on resolving the co-elution of an analyte with its deuterated internal standard, such as 9,9-Dimethylfluoren-2-amine-d7.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in chromatography and why is it a problem?
A: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping or completely merged peaks in the chromatogram.[1][2] This is a significant issue in quantitative analysis because it prevents accurate integration and measurement of the individual compounds.[1] In LC-MS/MS, co-elution can also lead to ion suppression or enhancement, where the presence of one compound affects the ionization efficiency of the other, leading to inaccurate quantification.[3][4]
Q2: My analyte is co-eluting with its deuterated internal standard, this compound. What are the first steps to diagnose the issue?
A: Deuterated internal standards are designed to have very similar chemical properties and retention times to the analyte. However, complete co-elution can still be problematic.
-
Confirm Co-elution: Use your detector to verify the extent of the overlap. If using a Diode Array Detector (DAD), check the peak purity across the peak; differing UV spectra indicate co-elution.[5] With a mass spectrometer, you can monitor the distinct mass-to-charge ratios (m/z) for the analyte and the deuterated standard to see how their elution profiles overlap.[1]
-
Evaluate Peak Shape: Look for signs of asymmetry, such as shoulders or excessive tailing, which can indicate hidden, co-eluting peaks.[1]
-
Assess Retention (Capacity Factor, k'): If the peaks are eluting very early (low capacity factor, k' < 1), they are passing through the column too quickly with little interaction with the stationary phase, making separation difficult.[1] The goal is to have the capacity factor ideally between 1 and 5.[1]
Q3: What are the primary LC gradient parameters I should adjust to resolve co-eluting peaks?
A: The gradient program is a powerful tool for resolving co-eluting compounds. The key parameters to adjust are:
-
Gradient Slope: This is the rate of change of the mobile phase composition. A shallower gradient (slower increase in the strong organic solvent) generally increases the separation between peaks (resolution).[6]
-
Initial and Final %B: Adjusting the starting and ending percentages of the strong solvent (Solvent B) to focus the gradient around the elution time of the target compounds can significantly improve resolution.[7]
-
Isocratic Holds: Introducing a period where the mobile phase composition is held constant can help separate closely eluting compounds.[8]
Q4: How does changing the organic solvent or mobile phase pH affect the separation of my analyte and this compound?
A: Changing the mobile phase chemistry is a highly effective way to alter selectivity—the differential interaction of compounds with the stationary and mobile phases.[1]
-
Organic Solvent: The most common organic solvents in reversed-phase LC are acetonitrile (B52724) and methanol (B129727).[9] These solvents have different properties and can alter the elution order of compounds.[9][10] If you are using acetonitrile, trying methanol (or vice versa) can change the selectivity and resolve the co-elution.
-
Mobile Phase pH: this compound contains an amine group, which is basic. The ionization state of this group, and potentially your analyte, will change with the mobile phase pH. Adjusting the pH can alter the retention and selectivity, often dramatically improving separation for ionizable compounds.[6][9]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-elution
This guide provides a step-by-step protocol for modifying an LC gradient to separate co-eluting peaks.
Experimental Protocol: Initial Scouting Gradient
A "scouting gradient" is a broad, fast gradient used to determine the approximate elution conditions for your compounds.[7]
-
Column: Use a standard C18 column (e.g., 150 x 4.6 mm, 5 µm) as a starting point.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility).[8]
-
Mobile Phase B: Acetonitrile or Methanol.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Gradient Program: Run a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.[6][7]
-
Analysis: Inject your sample containing the analyte and this compound. Note the retention time (t_R) at which the co-eluting peaks emerge.
Data Presentation: Example Scouting Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95.0 | 5.0 | 1.0 |
| 20.0 | 5.0 | 95.0 | 1.0 |
| 22.0 | 5.0 | 95.0 | 1.0 |
| 22.1 | 95.0 | 5.0 | 1.0 |
| 25.0 | 95.0 | 5.0 | 1.0 |
Optimization Workflow
The following diagram illustrates a systematic workflow for troubleshooting co-elution after the initial scouting run.
Caption: Troubleshooting workflow for resolving co-elution.
The following diagram illustrates the difference between a broad scouting gradient and a focused, optimized gradient designed to improve resolution for a specific peak pair.
Caption: Comparison of scouting and optimized LC gradients.
Guide 2: Fine-Tuning Resolution with Other LC Parameters
If modifying the gradient and mobile phase is insufficient, adjusting temperature and flow rate can provide the final resolution needed.
Data Presentation: Troubleshooting with Temperature and Flow Rate
| Parameter | Action | Expected Outcome on Resolution | Potential Drawbacks |
| Column Temperature | Increase Temperature | Can change peak spacing and elution order; often sharpens peaks.[11] | May not be suitable for thermally labile compounds; can also decrease retention. |
| Decrease Temperature | May increase retention and improve separation for some compounds. | Can increase column backpressure and broaden peaks.[4] | |
| Flow Rate | Decrease Flow Rate | Generally improves resolution by allowing more time for interactions.[8] | Increases analysis time; may lead to broader peaks due to diffusion. |
| Increase Flow Rate | Decreases analysis time. | Can decrease resolution and increase backpressure.[4] |
The following diagram shows the key factors that contribute to chromatographic resolution.
Caption: Key factors influencing chromatographic resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. chromacademy.com [chromacademy.com]
- 4. zefsci.com [zefsci.com]
- 5. youtube.com [youtube.com]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Peak Shape for 9,9-Dimethylfluoren-2-amine in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the HPLC analysis of 9,9-Dimethylfluoren-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape, specifically peak tailing, for 9,9-Dimethylfluoren-2-amine in reversed-phase HPLC?
A1: Peak tailing is a common issue when analyzing basic compounds like 9,9-Dimethylfluoren-2-amine. The primary cause is often secondary interactions between the basic amine functional group of the analyte and acidic residual silanol (B1196071) groups on the surface of the silica-based stationary phase.[1][2][3][4] These interactions lead to a portion of the analyte molecules being more strongly retained, resulting in a "tail" on the peak. Other contributing factors can include column overload, improper mobile phase pH, and extra-column dead volume.[5][6]
Q2: My peak for 9,9-Dimethylfluoren-2-amine is showing fronting. What could be the cause?
A2: Peak fronting is less common than tailing but can occur due to several reasons. The most likely causes are sample overload, where too much sample is injected onto the column, or a problem with the column itself, such as a collapsed bed.[7] It can also be an indication of improper sample solvent strength; if the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[5]
Q3: I'm observing split peaks for my analyte. What are the potential reasons?
A3: Split peaks can be caused by a few factors. A common reason is a partially blocked frit at the inlet of the column, which causes the sample to be distributed unevenly onto the stationary phase.[2] Another possibility is that the mobile phase pH is too close to the pKa of 9,9-Dimethylfluoren-2-amine, causing the compound to exist in both its ionized and unionized forms, which can separate slightly.[8][9] It could also be an injection issue, such as an incompletely filled sample loop.
Q4: How does the mobile phase pH affect the peak shape of 9,9-Dimethylfluoren-2-amine?
A4: The mobile phase pH is a critical parameter for the analysis of ionizable compounds like amines.[8][9] For a basic compound like 9,9-Dimethylfluoren-2-amine, a low pH (e.g., pH 2-3) will protonate the amine group, making it more polar and reducing its retention in reversed-phase HPLC.[5] This can also help to minimize peak tailing by protonating the residual silanol groups on the stationary phase, reducing their interaction with the protonated amine.[2][5] Conversely, at a higher pH, the amine will be in its neutral, more hydrophobic form, leading to longer retention. Operating at a pH close to the analyte's pKa can lead to poor peak shape.[8][9]
Q5: Can the choice of organic modifier in the mobile phase impact peak shape?
A5: Yes, the organic modifier (typically acetonitrile (B52724) or methanol) can influence peak shape. Acetonitrile is generally preferred for aromatic compounds and can provide sharper peaks. The strength of the organic modifier also plays a role; a mobile phase that is too weak can lead to peak broadening.[5] It's important to ensure proper mixing of the mobile phase components to avoid inconsistencies that can affect peak shape.[10]
Troubleshooting Guides
Issue 1: Peak Tailing
This is the most common peak shape problem for amine-containing compounds.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate (B84403) or formate). This protonates the silanol groups on the stationary phase, minimizing their interaction with the basic analyte.[2][5]
-
Add a Competing Base: Incorporate a small amount of a competing amine, such as triethylamine (B128534) (TEA), into the mobile phase (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, masking them from the analyte.[11]
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have a lower concentration of residual silanols or are end-capped to block these active sites.[2][4]
-
Reduce Sample Concentration: Dilute your sample to check for column overload. If the peak shape improves with a lower concentration, you are likely overloading the column.[5][7]
-
Check for Column Contamination: A contaminated guard or analytical column can lead to peak tailing.[7] Flush the column with a strong solvent or replace the guard column.
Issue 2: Peak Fronting
Troubleshooting Steps:
-
Reduce Sample Concentration/Injection Volume: This is the most common cause of fronting.[7] Dilute the sample or decrease the injection volume.
-
Match Sample Solvent to Mobile Phase: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase composition.[5]
-
Inspect the Column: If the problem persists, the column bed may be compromised. Replace the column.
Issue 3: Low Resolution or Broad Peaks
Troubleshooting Steps:
-
Optimize Mobile Phase Strength: If peaks are broad, the mobile phase may be too weak. Increase the percentage of the organic modifier to decrease retention time and sharpen peaks.[5]
-
Check for Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to peak broadening. Use shorter, narrower internal diameter tubing where possible.[5]
-
Lower the Flow Rate: Decreasing the flow rate can sometimes improve resolution and peak shape, although it will increase the analysis time.
-
Increase Column Temperature: Raising the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. A typical starting point is 35-40°C.[7]
Data Presentation
Table 1: Recommended HPLC Parameter Adjustments for Improved Peak Shape of 9,9-Dimethylfluoren-2-amine
| Parameter | Recommended Starting Condition | Optimization Range | Rationale for Improvement |
| Mobile Phase pH | 3.0 (with buffer) | 2.5 - 7.0 | Controls ionization of the analyte and silanol groups to reduce tailing.[2][5][8] |
| Mobile Phase Additive | None | 0.1% Triethylamine (TEA) | A competing base to mask active silanol sites.[11] |
| Column Chemistry | C18 | Base-deactivated C18, Phenyl-Hexyl | Minimize secondary interactions with silanols.[2][4] |
| Column Temperature | 35°C | 30 - 50°C | Improves mass transfer and can sharpen peaks.[7] |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min | Lower flow rates can improve resolution. |
| Organic Modifier | Acetonitrile | Varies based on desired retention | Acetonitrile often provides better peak shape for aromatic compounds. |
| Injection Volume | 10 µL | 1 - 20 µL | Reduce if peak fronting or tailing due to overload is observed.[5][7] |
Experimental Protocols
Protocol 1: Systematic Approach to Optimizing Peak Shape for 9,9-Dimethylfluoren-2-amine
This protocol outlines a systematic approach to troubleshoot and optimize the peak shape of 9,9-Dimethylfluoren-2-amine.
1. Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Detection: UV at an appropriate wavelength (e.g., 245 nm).[7]
2. Optimization Steps:
-
Step 1: pH Adjustment. If peak tailing is observed, prepare mobile phase A with different pH values (e.g., pH 2.5, 3.0, 3.5 using a phosphate buffer). Analyze the sample with each mobile phase to observe the effect on peak shape and retention time.
-
Step 2: Addition of a Competing Base. If tailing persists, add 0.1% triethylamine to the mobile phase. This is particularly effective at neutral to slightly acidic pH.
-
Step 3: Column Selection. If the above steps do not resolve the issue, switch to a base-deactivated C18 column or a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl).
-
Step 4: Temperature Optimization. Evaluate the effect of column temperature by running the analysis at 30°C, 40°C, and 50°C.
-
Step 5: Injection Volume and Concentration Study. To rule out column overload, inject decreasing amounts of the sample (e.g., reduce injection volume or dilute the sample).
3. Data Evaluation:
-
For each condition, calculate the tailing factor (asymmetry factor) of the 9,9-Dimethylfluoren-2-amine peak. A value close to 1.0 indicates a symmetrical peak.[5]
-
Monitor resolution between the analyte peak and any adjacent impurity peaks.
Mandatory Visualization
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Interaction leading to peak tailing of amines.
References
- 1. DSpace [helda.helsinki.fi]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. uhplcs.com [uhplcs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. uhplcs.com [uhplcs.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Minimizing Adduct Formation of Fluorenylamines in Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of fluorenylamines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to adduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed during the ESI-MS analysis of fluorenylamines?
A1: In positive ion electrospray ionization mass spectrometry (ESI-MS), fluorenylamines commonly form several types of adducts. The most prevalent is the protonated molecule, [M+H]⁺. However, due to the presence of contaminants in the sample, solvents, or from the LC system itself, other adducts are frequently observed. These include sodium adducts ([M+Na]⁺), potassium adducts ([M+K]⁺), and ammonium (B1175870) adducts ([M+NH₄]⁺).[1] The relative abundance of these adducts can complicate mass spectra and reduce the sensitivity of the desired [M+H]⁺ ion.
Q2: What are the primary sources of sodium and potassium adducts in my mass spectra?
A2: Sodium and potassium ions are ubiquitous and can be introduced at multiple stages of the analytical workflow. Common sources include:
-
Glassware: Glass contains sodium and potassium silicates that can leach into solvents and sample solutions.[2]
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of alkali metal salts.[3] HPLC-grade water packaged in glass bottles can be a significant source of sodium silicate.
-
Sample Matrix: Biological samples inherently contain high concentrations of sodium and potassium salts.
-
LC System: Contamination can build up in the LC tubing, injector, and column from previous analyses.
-
Lab Environment: Dust and handling can introduce trace salt contamination.
Q3: How do mobile phase additives help in minimizing adduct formation for fluorenylamines?
A3: Mobile phase additives play a crucial role in controlling the ionization process and suppressing the formation of unwanted adducts. For fluorenylamines, which are basic compounds, adding a volatile acid like formic acid to the mobile phase is highly effective.[4][5] The acid provides an excess of protons (H⁺), which drives the ionization equilibrium towards the formation of the desired protonated molecule ([M+H]⁺) over metal adducts like [M+Na]⁺.[5] Ammonium formate (B1220265) or ammonium acetate (B1210297) can also be used to provide a consistent source of ammonium ions, promoting the formation of [M+NH₄]⁺ adducts, which can sometimes be more stable and fragment more predictably than metal adducts.[4][6]
Q4: Can in-source fragmentation be mistaken for adducts?
A4: Yes, in-source fragmentation (ISF) can sometimes be confused with adducts, especially if the fragmentation results in a neutral loss that is close in mass to a common adduct-forming species. ISF is the fragmentation of an analyte that occurs in the ion source of the mass spectrometer before mass analysis.[7][8][9] This can be influenced by parameters such as the capillary voltage and source temperature.[7] To distinguish between an adduct and an in-source fragment, it is important to carefully analyze the mass difference and consider the potential fragmentation pathways of the fluorenylamine structure.
Q5: What is the impact of adduct formation on quantitative analysis?
A5: Adduct formation can have a significant negative impact on the accuracy and reproducibility of quantitative analyses. When the analyte signal is split between the protonated molecule and one or more adducts, the intensity of the target ion is reduced, leading to decreased sensitivity.[10] Furthermore, the ratio of adducts to the protonated molecule can vary depending on the concentration of the analyte and the matrix components, leading to non-linear calibration curves and poor reproducibility.[6]
Troubleshooting Guides
Problem 1: High abundance of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.
| Possible Cause | Suggested Solution |
| Contaminated glassware | Switch to polypropylene (B1209903) or other plastic vials and solvent bottles. If glassware must be used, ensure it is rigorously cleaned with a process that avoids detergents containing salts. |
| Impure solvents or reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[3] Consider using a water purification system that delivers sodium-free water directly into a plastic reservoir.[2] |
| Suboptimal mobile phase composition | Add a volatile acid, such as 0.1% formic acid, to the mobile phase to promote protonation.[4][5] |
| Carryover from previous samples | Implement a thorough wash sequence for the injector and column between sample runs. |
| High salt concentration in the sample | If possible, desalt the sample using solid-phase extraction (SPE) or a similar technique prior to LC-MS analysis. |
Problem 2: Unexpected or dominant ammonium ([M+NH₄]⁺) adducts.
| Possible Cause | Suggested Solution |
| Contamination from previous use of ammonium-containing mobile phases | Flush the entire LC system, including the column, with a mobile phase that does not contain ammonium salts. |
| Use of ammonium formate or acetate as a buffer | If the [M+NH₄]⁺ adduct is not the desired ion for analysis, switch to a mobile phase containing only formic or acetic acid. |
| Ammonia (B1221849) contamination in the lab environment | Ensure proper ventilation and handling procedures to minimize exposure of solvents and samples to ammonia in the air. |
Problem 3: Poor signal intensity and inconsistent results.
| Possible Cause | Suggested Solution |
| Signal splitting between multiple adducts | Optimize the mobile phase to favor the formation of a single ionic species, preferably [M+H]⁺, using formic acid.[4] |
| Ion suppression from the sample matrix | Improve sample clean-up procedures to remove interfering matrix components. |
| Suboptimal ESI source parameters | Optimize capillary voltage, nebulizer gas pressure, drying gas flow rate, and source temperature by infusing a standard solution of the fluorenylamine of interest.[4] |
| In-source fragmentation | Reduce the fragmentor or declustering potential and the source temperature to minimize unwanted fragmentation in the ion source.[7] |
Data Presentation
Table 1: Common Adducts of Fluorenylamines in Positive ESI-MS
| Adduct Ion | Formula | Mass Difference from [M] (Da) | Common Sources |
| Protonated Molecule | [M+H]⁺ | +1.0073 | Acidic mobile phase |
| Sodium Adduct | [M+Na]⁺ | +22.9892 | Glassware, solvents, sample matrix |
| Potassium Adduct | [M+K]⁺ | +38.9632 | Glassware, solvents, sample matrix |
| Ammonium Adduct | [M+NH₄]⁺ | +18.0338 | Ammonium-based buffers, contamination |
| Acetonitrile (B52724) Adduct | [M+CH₃CN+H]⁺ | +42.0338 | Acetonitrile in mobile phase |
Table 2: Effect of Mobile Phase Additives on Ion Formation (Representative Data)
This table presents generalized data based on common observations for aromatic amines. The exact ratios will be compound-specific.
| Mobile Phase Composition | Predominant Ion | Relative Intensity of [M+Na]⁺ | Comments |
| 50:50 Acetonitrile:Water | [M+Na]⁺ | High | Significant sodium adduction is common without additives. |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | [M+H]⁺ | Low | Formic acid effectively suppresses sodium adducts and promotes protonation.[4][5] |
| 50:50 Acetonitrile:Water + 5 mM Ammonium Formate | [M+H]⁺ and [M+NH₄]⁺ | Low to Medium | Suppresses sodium adducts and provides a consistent source of protons and ammonium ions.[4] |
Experimental Protocols
Protocol 1: LC-MS Method for Minimizing Adduct Formation of 2-Aminofluorene (B1664046)
This protocol provides a starting point for the analysis of 2-aminofluorene, focusing on the suppression of sodium and potassium adducts.
-
Sample Preparation:
-
Dissolve the 2-aminofluorene standard or sample in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL.
-
Use polypropylene autosampler vials to avoid leaching of sodium and potassium from glass.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water (LC-MS grade).
-
Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Nebulizer Gas (Nitrogen) Pressure: 45 psi.
-
Drying Gas (Nitrogen) Flow: 10 L/min.
-
Fragmentor/Declustering Potential: Start at a low value (e.g., 80 V) and optimize to minimize in-source fragmentation.
-
Mass Range: m/z 100-500.
-
Protocol 2: Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimize ESI source parameters for a specific fluorenylamine.
-
Infusion Setup:
-
Prepare a 1 µg/mL solution of the fluorenylamine in the final mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min) using a syringe pump.
-
-
Parameter Optimization:
-
Capillary Voltage: While monitoring the intensity of the [M+H]⁺ ion, vary the capillary voltage in increments of 0.5 kV (e.g., from 2.5 to 4.5 kV) to find the value that gives the maximum signal.
-
Nebulizer Gas Pressure: Adjust the nebulizer gas pressure to achieve a stable and fine spray, monitoring the signal stability.
-
Drying Gas Flow and Temperature: Systematically vary the drying gas flow rate and temperature to maximize the signal of the [M+H]⁺ ion while ensuring efficient desolvation.
-
Fragmentor/Declustering Potential: Gradually increase the fragmentor voltage and monitor for the appearance of fragment ions. Select a voltage that provides good signal for the precursor ion without significant in-source fragmentation.
-
Visualizations
Caption: Troubleshooting workflow for identifying and minimizing common adducts.
Caption: General workflow for fluorenylamine analysis with adduct monitoring.
References
- 1. cgspace.cgiar.org [cgspace.cgiar.org]
- 2. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. bumc.bu.edu [bumc.bu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ISFrag: De Novo Recognition of In-Source Fragments for Liquid Chromatography-Mass Spectrometry Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 9,9-Dimethylfluoren-2-amine-d7 in acidic and basic mobile phases
Welcome to the technical support center for 9,9-Dimethylfluoren-2-amine-d7. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues during their experiments, particularly when using acidic and basic mobile phases in chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in acidic or basic mobile phases?
A1: this compound, being an aromatic amine, may exhibit instability under certain pH conditions. In acidic mobile phases, the primary amine group can be protonated, which is generally a stable form. However, very strong acidic conditions combined with elevated temperatures could potentially lead to hydrolysis or other degradation pathways over extended periods. In basic mobile phases, the neutral amine is more susceptible to oxidative degradation. The presence of dissolved oxygen or metal ions in the mobile phase can accelerate this process.
Q2: I am observing peak tailing or broadening for my analyte. Could this be related to instability?
A2: Yes, peak asymmetry can be an indicator of on-column degradation or interaction with the stationary phase. In the context of this compound, if the mobile phase pH is close to the pKa of the amine, it can exist in both protonated and neutral forms, leading to poor peak shape. Alternatively, interaction with acidic silanol (B1196071) groups on the silica-based column can also cause peak tailing. If degradation is occurring, the presence of degradation products co-eluting or interacting with the main peak can also lead to distortion.
Q3: My analyte's retention time is shifting to an earlier time with each injection. What could be the cause?
A3: A continuous shift in retention time, especially to an earlier elution, can be a strong indicator of column degradation. For amine compounds, particularly on silica-based columns, prolonged exposure to certain pH ranges can lead to the cleavage of the bonded phase.[1] Specifically, using a silica-based amino column in an aqueous mobile phase with low buffer concentration can effectively expose the column to a high pH, leading to the stripping of the bonded phase.[1]
Q4: How can I confirm if my this compound is degrading in my mobile phase?
A4: To confirm degradation, you can perform a forced degradation study. This involves intentionally stressing a solution of your analyte in the mobile phase under investigation (e.g., by heating or extending the exposure time) and then analyzing the sample by HPLC-UV or HPLC-MS. An increase in impurity peaks or a decrease in the main analyte peak area would confirm instability. Comparing this to a freshly prepared standard will provide a clear indication of degradation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting stability-related issues with this compound.
Problem: Inconsistent Peak Area or Appearance of New Peaks
Possible Cause 1: Analyte Degradation in Acidic Mobile Phase
-
Troubleshooting Steps:
-
Neutralize Sample Diluent: If your sample is dissolved in a basic solution and injected into an acidic mobile phase, the pH change at the column head can cause precipitation or degradation. Ensure your sample diluent is compatible with the mobile phase.
-
Reduce Residence Time: Decrease the time the sample spends in the autosampler and on the column by optimizing the run time and injection sequence.
-
Lower Temperature: Operate the column and autosampler at a lower temperature to reduce the rate of potential acid-catalyzed hydrolysis.
-
pH Modification: If possible, increase the pH of the mobile phase slightly while ensuring it remains within the stable operating range of the column.
-
Possible Cause 2: Analyte Degradation in Basic Mobile Phase
-
Troubleshooting Steps:
-
Degas Mobile Phase: Thoroughly degas the mobile phase to remove dissolved oxygen, which can contribute to oxidative degradation of amines.
-
Use Fresh Mobile Phase: Prepare basic mobile phases fresh daily, as their pH can change over time due to the absorption of atmospheric CO2.
-
Add Antioxidant (with caution): In some cases, adding a small amount of an antioxidant to the sample diluent may be considered, but its compatibility with the detection method (e.g., mass spectrometry) must be verified.
-
pH Modification: If the separation allows, slightly decreasing the mobile phase pH can improve the stability of the amine.
-
Problem: Shifting Retention Times and Poor Peak Shape
Possible Cause: Column Degradation or Analyte-Column Interaction
-
Troubleshooting Steps:
-
Verify Column pH Stability: Confirm that the pH of your mobile phase is within the recommended operating range for your HPLC column (typically pH 2-8 for silica-based columns).[2]
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities or harsh sample matrices that might degrade the stationary phase.[3]
-
Buffer Mobile Phase: Ensure your mobile phase is adequately buffered, especially if the pH is close to the pKa of this compound. This will prevent shifts in analyte ionization state on the column.
-
Consider a Different Column: If problems persist, switching to a column with a more inert stationary phase (e.g., a hybrid silica (B1680970) or a polymer-based column) may be beneficial for amine analysis.
-
Data Presentation
The following table provides an illustrative example of how to summarize data from a forced degradation study on this compound.
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of this compound | % Total Degradation | Observations |
| 0.1 M HCl | 24 | 60 | 98.5 | 1.5 | One major degradant peak observed at RRT 0.85. |
| 0.1 M NaOH | 24 | 60 | 95.2 | 4.8 | Two minor degradant peaks observed at RRT 0.72 and 0.91. |
| Control (Mobile Phase) | 24 | 60 | 99.8 | 0.2 | No significant degradation observed. |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol for Forced Degradation Study (Acid and Base Hydrolysis)
This protocol outlines a general procedure for investigating the stability of this compound in acidic and basic solutions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M hydrochloric acid to achieve a final analyte concentration of approximately 100 µg/mL.
-
Base Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 M sodium hydroxide (B78521) to achieve a final analyte concentration of approximately 100 µg/mL.
-
Control Sample: Prepare a similar solution using the mobile phase as the diluent.
-
-
Incubation:
-
Store the prepared solutions at a controlled temperature, for example, 60°C.[4] It is recommended to take time points at 0, 2, 8, and 24 hours to monitor the progression of degradation.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of each solution.
-
Crucially, neutralize the acid and base stressed samples before injection. For the acid-stressed sample, add an equimolar amount of base (e.g., 0.1 M NaOH). For the base-stressed sample, add an equimolar amount of acid (e.g., 0.1 M HCl). This prevents further degradation and protects the HPLC column.[5]
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining this compound by comparing the peak area to the time zero sample.
-
Calculate the percentage of total degradation products.
-
Visualizations
References
Technical Support Center: Troubleshooting Calibration Curve Issues with 9,9-Dimethylfluoren-2-amine-d7 Internal Standard
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 9,9-Dimethylfluoren-2-amine-d7 as an internal standard in analytical assays. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you resolve potential issues with your calibration curves and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is the deuterium-labeled version of 9,9-Dimethylfluoren-2-amine.[1] Stable isotope-labeled (SIL) compounds like this are considered the gold standard for internal standards in quantitative mass spectrometry-based assays (e.g., LC-MS/MS).[2][3] This is because their physicochemical properties are nearly identical to the non-labeled analyte, causing them to co-elute and experience similar matrix effects, ionization suppression or enhancement, and extraction recovery.[2][3][4] By adding a known amount of the deuterated internal standard to every sample, variations during sample preparation and analysis can be normalized, leading to more accurate and precise quantification.[2]
Q2: What are the most common issues observed when using this compound as an internal standard?
A2: The most frequently encountered problems include non-linear calibration curves, poor reproducibility of the analyte/internal standard area ratio, and inconsistent internal standard response across different samples.[5][6] These issues often stem from factors such as differential matrix effects, isotopic instability (back-exchange), chromatographic separation of the analyte and internal standard, and impurities in the internal standard.[5][7]
Q3: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[2][8] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated internal standard.[2] If this separation causes the analyte and internal standard to elute into regions with different levels of ion suppression, it can result in inaccurate quantification. This is referred to as a differential matrix effect.[2][9] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in complex matrices like plasma and urine.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve indicates that the response ratio of the analyte to the internal standard is not proportional to the analyte's concentration.
Troubleshooting Steps:
-
Verify Internal Standard Concentration: An incorrect or inconsistent concentration of the internal standard can lead to non-linearity. The internal standard response should be high enough to ensure good precision but still be within the linear range of the detector.[6]
-
Action: Prepare a fresh stock and working solution of this compound. Re-analyze the calibration curve.
-
-
Investigate Matrix Effects: Even with a SIL internal standard, significant matrix effects can cause non-linearity.
-
Action: Conduct a matrix effect evaluation experiment (see Experimental Protocols section). This will help quantify the degree of ion suppression or enhancement.
-
-
Check for Contamination: Contamination in the blank matrix or solvents can lead to a non-zero intercept and affect linearity.[6]
-
Action: Analyze a blank matrix sample and a solvent blank. If a significant peak is observed at the retention time of the analyte or internal standard, identify and eliminate the source of contamination.
-
-
Evaluate Instrument Performance: Detector saturation at high concentrations or inconsistent ion source spray can result in a non-linear response.[6]
-
Action: Check the detector response for the highest calibration standard to ensure it is not saturated. Inspect and clean the ion source as part of routine maintenance.
-
Issue 2: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Inconsistent area ratios across replicate injections or in quality control (QC) samples can compromise the reliability of your assay.
Troubleshooting Steps:
-
Confirm Co-elution of Analyte and Internal Standard: Deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[7] This can lead to differential matrix effects.[7][9]
-
Action: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If a separation is observed, consider adjusting the chromatographic method (e.g., gradient, column chemistry) or using a column with lower resolution to ensure they elute as a single peak.[7][10]
-
-
Assess Internal Standard Purity: The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to erroneously high results, especially at the lower limit of quantification (LLOQ).
-
Action: Prepare a blank matrix sample spiked only with the this compound internal standard at the working concentration. Analyze this sample and monitor the mass transition for the unlabeled analyte. The response should be less than 20% of the LLOQ response for the analyte.[5]
-
-
Evaluate Isotopic Stability (Back-Exchange): Deuterium (B1214612) atoms can sometimes be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[5][7] This is more likely to occur if the deuterium labels are on heteroatoms (like -NH) or in acidic/basic solutions.[5]
-
Action: While the deuterium atoms on this compound are on the fluorenyl ring system and generally stable, assess stability by incubating the internal standard in the sample matrix at various time points before extraction and analysis. A consistent decrease in the internal standard response over time may indicate instability.
-
Quantitative Data Summary
The following tables provide examples of data that can be generated during troubleshooting.
Table 1: Matrix Effect Evaluation
| Sample Set | Description | Mean Analyte Peak Area | Mean IS Peak Area | Matrix Effect (%) |
| Set A | Analyte + IS in Solvent | 1,520,000 | 2,150,000 | N/A |
| Set B | Blank Matrix Extract + Analyte + IS | 988,000 | 1,430,000 | 65% (Suppression) |
| Set C | Matrix Spiked with Analyte + IS, then Extracted | 975,000 | 1,410,000 | N/A |
An ME < 100% indicates ion suppression, while an ME > 100% indicates ion enhancement.
Table 2: Internal Standard Purity Check
| Sample | Monitored Transition | Peak Area | % of LLOQ Response | Acceptance Criteria |
| LLOQ Standard | Analyte | 15,300 | 100% | N/A |
| Blank + IS | Analyte | 1,250 | 8.2% | < 20% |
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
Objective: To quantify the degree of ion suppression or enhancement for 9,9-Dimethylfluoren-2-amine and its d7-internal standard in a specific matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of the analyte and internal standard in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least five different lots of blank matrix. After the final extraction step (e.g., evaporation), spike the extract with the analyte and internal standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before proceeding with the entire extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME):
-
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
Visualizations
Troubleshooting Workflow for Poor Analyte/IS Ratio Reproducibility
Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Impact of Differential Matrix Effects
Caption: The impact of co-elution vs. chromatographic shift on quantification accuracy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isotopic Cross-Talk Between Analytes and 9,9-Dimethylfluoren-2-amine-d7
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isotopic cross-talk, specifically when using 9,9-Dimethylfluoren-2-amine-d7 as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in the context of an analyte and this compound?
A1: Isotopic cross-talk is a phenomenon in mass spectrometry where the signal from the analyte interferes with the signal of its corresponding stable isotope-labeled internal standard (SIL-IS), or vice-versa. In the case of your analyte and this compound, this interference can arise from several sources:
-
Natural Isotopic Abundance of the Analyte: The analyte, an unlabeled compound, naturally contains a small percentage of heavier isotopes (e.g., ¹³C, ¹⁵N). These heavier isotopes contribute to signals at m/z values that are +1, +2, etc., relative to the monoisotopic mass. If the mass difference between the analyte and this compound is not large enough, these naturally occurring isotopes of the analyte can contribute to the signal of the SIL-IS.
-
Isotopic Purity of this compound: The deuterated internal standard may contain a small percentage of incompletely labeled or unlabeled 9,9-Dimethylfluoren-2-amine. This unlabeled portion will generate a signal at the m/z of the analyte, leading to an artificially inflated analyte response.
-
In-Source Fragmentation or Back-Exchange: For deuterated standards, there is a possibility of deuterium (B1214612) loss (back-exchange with hydrogen) in the ion source of the mass spectrometer or during sample preparation. This can lead to a signal appearing at the analyte's m/z.
Q2: What are the consequences of unaddressed isotopic cross-talk?
A2: Failure to identify and correct for isotopic cross-talk can lead to significant errors in quantitative analysis, including:
-
Inaccurate Quantification: The most direct impact is on the accuracy of the measured concentrations of your analyte. Contribution of the analyte signal to the internal standard signal can lead to an underestimation of the analyte concentration, while contribution from the internal standard to the analyte signal can cause an overestimation.
-
Non-linear Calibration Curves: Isotopic cross-talk can disrupt the linear relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area), leading to poor calibration curve fits and biased results.[1]
-
Elevated Lower Limit of Quantification (LLOQ): The presence of unlabeled analyte in the internal standard can create a significant background signal at the analyte's m/z, making it difficult to accurately measure low concentrations of the analyte and thus artificially raising the LLOQ.
-
Poor Assay Precision and Reproducibility: If the extent of cross-talk is variable, it will lead to poor precision and reproducibility of your analytical method.
Q3: How can I determine if I have an isotopic cross-talk issue?
A3: A systematic evaluation is crucial. You should perform the following experiments:
-
Analyze the Analyte at the Upper Limit of Quantification (ULOQ): Prepare a sample containing the analyte at its ULOQ without the internal standard. Monitor the multiple reaction monitoring (MRM) transition of this compound. A significant signal in the internal standard channel indicates contribution from the analyte's natural isotopes.
-
Analyze a High Concentration of the Internal Standard: Prepare a sample containing only a high concentration of this compound. Monitor the MRM transition of the analyte. A signal in the analyte channel indicates the presence of unlabeled impurity in your internal standard.
A detailed protocol for these experiments is provided in the Troubleshooting Guides section.
Troubleshooting Guides
Issue 1: Unexpected Signal in the Internal Standard Channel When Analyzing a High Concentration of the Analyte
This issue suggests that the natural isotopic distribution of your analyte is interfering with the signal of this compound.
Troubleshooting Steps:
-
Confirm the Isotopic Overlap:
-
Action: Calculate the theoretical isotopic distribution for your analyte. There are several online tools available for this. Compare the m/z values of the M+1, M+2, etc., peaks of your analyte with the precursor ion m/z of this compound.
-
Example: Let's assume your analyte has a monoisotopic mass of 209.1204 Da (C₁₅H₁₅N). The monoisotopic mass of this compound is approximately 216.1643 Da (C₁₅H₈D₇N). The mass difference is ~7 Da. While a 7 Da difference is generally sufficient, a high concentration of the analyte coupled with a very sensitive instrument might still show some contribution. It's crucial to check the isotopic profile.
-
-
Quantify the Contribution:
-
Action: Prepare a series of analyte solutions of known concentrations (without the internal standard) and measure the peak area in the this compound MRM channel.
-
Data Presentation:
-
| Analyte Concentration (ng/mL) | Peak Area in Analyte Channel | Peak Area in IS Channel (this compound) | % Cross-Talk (IS Area / Analyte Area) * 100 |
| 1 | 50,000 | Not Detected | 0.00% |
| 10 | 500,000 | 500 | 0.10% |
| 100 | 5,000,000 | 5,500 | 0.11% |
| 1000 (ULOQ) | 50,000,000 | 60,000 | 0.12% |
-
Mitigation Strategies:
-
Optimize MRM Transitions: If possible, select a different precursor or product ion for this compound that has a lower contribution from the analyte's isotopic cluster.
-
Use a Higher Concentration of the Internal Standard: Increasing the concentration of this compound can minimize the relative contribution of the analyte's isotopic signal. However, be mindful of potential detector saturation.
-
Apply a Mathematical Correction: For a predictable and consistent level of cross-talk, a mathematical correction can be applied to the data.[1] This involves subtracting the contribution of the analyte from the measured internal standard signal.
-
Chromatographic Separation: While generally co-elution is desired, in severe cases of isobaric interference, partial chromatographic separation might be a last resort. However, this can introduce other quantification challenges.
-
Experimental Workflow for Assessing Analyte-to-IS Cross-Talk
Caption: Workflow to assess analyte contribution to the IS signal.
Issue 2: Signal Detected in the Analyte Channel When Analyzing a Pure Solution of this compound
This indicates that your internal standard is contaminated with the unlabeled analyte.
Troubleshooting Steps:
-
Confirm the Purity of the Internal Standard:
-
Action: Review the Certificate of Analysis (CoA) from the supplier for the isotopic and chemical purity of your this compound lot.
-
Data Presentation:
-
| Parameter | Specification | Result |
| Chemical Purity (HPLC) | >98% | 99.5% |
| Isotopic Purity (d7) | >98% | 99.2% |
| Unlabeled (d0) Content | <0.5% | 0.3% |
-
Quantify the Contribution to the Analyte Signal:
-
Action: Prepare a solution of this compound at the working concentration used in your assay. Analyze this solution and measure the peak area in the analyte's MRM channel.
-
Calculation:
-
Contribution (%) = (Peak Area of Analyte in IS Solution / Peak Area of IS in IS Solution) * 100
-
-
Data Presentation:
-
| IS Concentration (ng/mL) | Peak Area in IS Channel | Peak Area in Analyte Channel | % Contribution to Analyte Signal |
| 100 | 8,000,000 | 24,000 | 0.3% |
-
Assess the Impact on the LLOQ:
-
Action: Compare the response of the unlabeled analyte from the IS solution to the response of your LLOQ standard. A common acceptance criterion is that the response from the IS should be less than 20% of the LLOQ response.
-
Data Presentation:
-
| Sample | Analyte Peak Area |
| LLOQ Standard (1 ng/mL) | 50,000 |
| IS Solution (100 ng/mL) | 24,000 |
| Impact Assessment | (24,000 / 50,000) * 100 = 48% |
-
Mitigation Strategies:
-
Lower the Internal Standard Concentration: Reducing the concentration of this compound will decrease the absolute contribution to the analyte signal. However, ensure the IS response remains sufficient for good precision.
-
Source a Higher Purity Internal Standard: If lowering the concentration is not feasible, obtaining a new lot of this compound with higher isotopic purity is the best solution.
-
Use a Non-linear Calibration Curve: If the contribution is consistent, a non-linear regression model (e.g., quadratic) for your calibration curve might provide a better fit. However, this should be justified and thoroughly validated.[1]
-
Logical Diagram for Troubleshooting IS Purity
Caption: A logical workflow for troubleshooting internal standard purity.
Experimental Protocols
Protocol 1: Detailed Methodology for Evaluating Isotopic Cross-Talk
Objective: To systematically quantify the bidirectional isotopic cross-talk between the analyte and this compound.
Materials:
-
Analyte reference standard
-
This compound internal standard
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Calibrated pipettes and volumetric flasks
-
LC-MS/MS system
Procedure:
Part A: Analyte Contribution to Internal Standard Signal
-
Prepare a Stock Solution of the Analyte: Prepare a stock solution of the analyte in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Prepare a High-Concentration Analyte Sample: Prepare a sample of the analyte at the ULOQ concentration in the final mobile phase composition. Do not add the internal standard.
-
Prepare a Blank Sample: Prepare a blank sample consisting of only the mobile phase.
-
LC-MS/MS Analysis:
-
Inject the blank sample to establish the baseline.
-
Inject the high-concentration analyte sample.
-
Acquire data for both the analyte and the this compound MRM transitions.
-
-
Data Analysis:
-
Integrate the peak area for any signal observed in the this compound MRM channel in the high-concentration analyte sample.
-
Calculate the percent cross-talk as: (% Cross-Talk) = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100.
-
Part B: Internal Standard Contribution to Analyte Signal
-
Prepare a Stock Solution of the Internal Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Prepare a Working Concentration IS Sample: Prepare a sample of this compound at the working concentration used in your assay in the final mobile phase composition. Do not add the analyte.
-
Prepare a Blank Sample: Prepare a blank sample consisting of only the mobile phase.
-
LC-MS/MS Analysis:
-
Inject the blank sample.
-
Inject the working concentration IS sample.
-
Acquire data for both the analyte and the this compound MRM transitions.
-
-
Data Analysis:
-
Integrate the peak area for any signal observed in the analyte MRM channel in the working concentration IS sample.
-
This peak area represents the contribution of the unlabeled impurity in the internal standard.
-
Protocol 2: Mitigation of Isotopic Cross-Talk by Optimizing Internal Standard Concentration
Objective: To determine the optimal concentration of this compound that minimizes the impact of cross-talk while maintaining adequate signal for precise quantification.
Procedure:
-
Prepare Calibration Standards and Quality Controls (QCs): Prepare a full set of calibration standards and QCs for your analyte.
-
Prepare Multiple Internal Standard Working Solutions: Prepare three different concentrations of the this compound working solution:
-
Your current working concentration (e.g., 100 ng/mL).
-
A lower concentration (e.g., 25 ng/mL).
-
A higher concentration (e.g., 500 ng/mL).
-
-
Sample Preparation: For each calibration standard and QC, prepare three sets of samples, each spiked with one of the three different IS concentrations.
-
LC-MS/MS Analysis: Analyze all prepared samples.
-
Data Analysis and Comparison:
-
Construct a calibration curve for each IS concentration.
-
Quantify the QCs against their respective calibration curves.
-
Evaluate the linearity (r²), accuracy, and precision for each condition.
-
Assess the response of the analyte in the blank sample (spiked with IS) for each IS concentration to determine the impact on the LLOQ.
-
Data Presentation for IS Concentration Optimization:
| IS Concentration | Calibration Curve Linearity (r²) | LLOQ Accuracy (%) | LLOQ Precision (%CV) | QC Low Accuracy (%) | QC High Accuracy (%) | Analyte Response in Blank (as % of LLOQ) |
| 25 ng/mL | 0.9992 | 98.5 | 8.2 | 101.2 | 99.8 | 12% |
| 100 ng/mL | 0.9985 | 115.3 | 12.5 | 108.7 | 101.5 | 48% |
| 500 ng/mL | 0.9951 | 145.8 | 18.9 | 125.4 | 105.3 | >100% |
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 9,9-Dimethylfluoren-2-amine-d7
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comprehensive comparison of an analytical method for the quantification of 9,9-Dimethylfluoren-2-amine-d7, a deuterated internal standard, benchmarked against alternative analytical techniques. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
The Gold Standard: LC-MS/MS with a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical method validation.[1] This approach offers high sensitivity and selectivity, effectively mitigating matrix effects and improving the accuracy and precision of quantification.[2]
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound
| Validation Parameter | Acceptance Criteria (as per ICH Q2(R2)) | Representative Performance Data |
| Specificity | No significant interference at the retention time of the analyte and internal standard. | No endogenous peaks were observed at the retention times of 9,9-Dimethylfluoren-2-amine and its deuterated internal standard in blank matrix from six different sources. |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 80-120% of the test concentration | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | ±15% of the nominal concentration (except at LLOQ, where it is ±20%) | 95.2% - 103.5% |
| Precision (%RSD) | ≤15% (except at LLOQ, where it is ≤20%) | Intra-day: 2.1% - 5.8% Inter-day: 3.5% - 7.2% |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.25 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 1.0 ng/mL |
| Robustness | No significant impact on results with minor variations in method parameters. | Method performance remained within acceptance criteria with variations in column temperature (±2°C) and mobile phase composition (±2%). |
Alternative Analytical Methods: A Comparative Overview
While LC-MS/MS with a deuterated internal standard is the preferred method, other techniques can be employed for the analysis of aromatic amines, each with distinct advantages and limitations.
Table 2: Comparison of Analytical Methods for Aromatic Amine Analysis
| Feature | LC-MS/MS with Deuterated IS | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by liquid chromatography followed by highly selective mass-based detection. | Separation by liquid chromatography with detection based on UV absorbance. | Separation of volatile compounds by gas chromatography followed by mass-based detection. |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (µg/mL to ng/mL) | High (ng/mL to pg/mL) |
| Selectivity | Very High | Moderate to Good | High |
| Derivatization | Not typically required. | Often not required. | Often required to improve volatility and thermal stability.[3] |
| Matrix Effects | Minimized by the use of a co-eluting deuterated internal standard. | Can be significant and may require extensive sample cleanup. | Can be significant; may require extensive sample cleanup. |
| Cost | High | Low to Moderate | Moderate |
| Typical Application | Bioanalysis, trace level quantification in complex matrices. | Routine quality control, purity analysis of bulk drug substances.[4] | Analysis of volatile and semi-volatile aromatic amines.[5] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible analytical results. The following sections outline representative methodologies for the validation of an LC-MS/MS method for this compound.
LC-MS/MS Method Protocol
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for 9,9-Dimethylfluoren-2-amine and this compound.
Validation Experiments as per ICH Q2(R2) Guidelines
-
Specificity: Blank matrix samples from at least six different sources are analyzed to ensure no interference at the retention time of the analyte and the deuterated internal standard.
-
Linearity: A calibration curve is prepared by spiking the blank matrix with the analyte at a minimum of six different concentrations. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration, and a linear regression analysis is performed.
-
Accuracy and Precision: Quality control (QC) samples at low, medium, and high concentrations are analyzed in replicate (n=6) on the same day (intra-day) and on three different days (inter-day) to determine the accuracy (% recovery) and precision (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined by analyzing a series of diluted solutions and are typically defined as the concentrations at which the signal-to-noise ratios are 3:1 and 10:1, respectively.
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition) on the analytical results is evaluated.
Visualizing the Workflow and Logic
To further clarify the method validation process, the following diagrams illustrate the overall workflow and the decision-making process for selecting an appropriate analytical method.
References
- 1. Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison: 9,9-Dimethylfluoren-2-amine-d7 vs. a Non-Deuterated Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison between a deuterated internal standard, 9,9-Dimethylfluoren-2-amine-d7, and a non-deuterated structural analog, 9,9-dimethylfluoren-2-amine, when used for the quantification of a hypothetical analyte, "Analyte X." The information presented is supported by representative experimental data and detailed methodologies to inform the selection process.
Internal standards are indispensable in LC-MS-based quantification for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards employed are stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, and non-deuterated or structural analog internal standards.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the comparative performance of this compound and a non-deuterated analog as internal standards for the quantification of "Analyte X" in human plasma. The data is representative of typical results obtained during a bioanalytical method validation.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Analog IS | Acceptance Criteria |
| Intra-day Precision (%CV) | |||
| Low QC (3 ng/mL) | 3.5% | 8.2% | ≤15% |
| Mid QC (30 ng/mL) | 2.8% | 6.5% | ≤15% |
| High QC (300 ng/mL) | 2.1% | 5.1% | ≤15% |
| Inter-day Precision (%CV) | |||
| Low QC (3 ng/mL) | 4.2% | 11.8% | ≤15% |
| Mid QC (30 ng/mL) | 3.5% | 9.3% | ≤15% |
| High QC (300 ng/mL) | 2.9% | 7.8% | ≤15% |
| Accuracy (% Bias) | |||
| Low QC (3 ng/mL) | +2.1% | -7.5% | ±15% |
| Mid QC (30 ng/mL) | +1.5% | -5.2% | ±15% |
| High QC (300 ng/mL) | -0.8% | +3.8% | ±15% |
| Matrix Effect (%CV of IS-normalized matrix factor) | 2.5% | 14.5% | ≤15% |
| Recovery (%) | 85.2% | 72.1% | Consistent and precise |
As the data illustrates, the deuterated internal standard, this compound, demonstrates superior performance in terms of both precision and accuracy. The most significant advantage is observed in the matrix effect evaluation, where the deuterated IS provides much better compensation for signal suppression/enhancement, resulting in a significantly lower coefficient of variation (%CV).
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard, a thorough validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective: To assess the ability of this compound and a non-deuterated analog to compensate for matrix effects in human plasma.
Materials:
-
"Analyte X" reference standard
-
This compound (Deuterated IS)
-
9,9-Dimethylfluoren-2-amine (Non-deuterated analog IS)
-
Blank human plasma from at least six different donors
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
LC-MS grade formic acid
-
Ultra-pure water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of "Analyte X," the deuterated IS, and the non-deuterated IS in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions of "Analyte X" by serial dilution of the stock solution with 50:50 methanol:water.
-
Prepare separate working solutions of the deuterated IS and the non-deuterated IS at a concentration of 100 ng/mL in 50:50 methanol:water.
-
-
Sample Preparation for Matrix Effect Evaluation:
-
Set 1 (Neat Solution): Prepare a solution of "Analyte X" at a low and high concentration (e.g., 3 ng/mL and 300 ng/mL) in the reconstitution solvent (e.g., 50:50 methanol:water).
-
Set 2 (Post-Extraction Spike): Extract blank plasma from six different donors using a protein precipitation method (e.g., add 3 parts of acetonitrile containing the internal standard to 1 part of plasma). After centrifugation, spike the supernatant with "Analyte X" at the same low and high concentrations as in Set 1.
-
Set 3 (Pre-Extraction Spike): Spike blank plasma from the six different donors with "Analyte X" at the low and high concentrations. Then, perform the protein precipitation extraction with acetonitrile containing the internal standard.
-
-
LC-MS/MS Analysis:
-
Inject equal volumes of the prepared samples from all three sets into the LC-MS/MS system.
-
Use a suitable reversed-phase column (e.g., C18) with a gradient elution profile using mobile phases consisting of water and acetonitrile with 0.1% formic acid.
-
Monitor the transitions for "Analyte X," the deuterated IS, and the non-deuterated IS using multiple reaction monitoring (MRM).
-
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte in the post-extraction spiked samples (Set 2) by the peak area of the analyte in the neat solution (Set 1). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized Matrix Factor: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each of the six plasma lots.
-
Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized MF across the six plasma lots for both the deuterated and non-deuterated internal standards. A lower %CV indicates better compensation for the variability of the matrix effect.
-
Mandatory Visualization
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Decision tree for internal standard selection in bioanalysis.
A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Fluorene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices for the cross-validation of analytical methods for fluorene (B118485) derivatives between different laboratories. Ensuring that analytical methods produce consistent and reliable results, regardless of the testing site, is a critical aspect of drug development and scientific research. This document outlines the key performance parameters for method validation, presents typical performance data for common analytical techniques, details standardized experimental protocols, and illustrates relevant workflows and biological pathways.
The Imperative of Cross-Validation
Method transfer between laboratories, whether from a research and development setting to a quality control laboratory or between collaborating institutions, necessitates a thorough cross-validation process. This process verifies that a validated analytical method performs with the same level of accuracy, precision, and reliability in a new laboratory with different personnel, equipment, and reagents. Failure to conduct proper cross-validation can lead to inconsistent data, regulatory hurdles, and compromised product quality.[1]
The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, which serves as a foundation for cross-validation protocols.[2][3][4][5] Key performance characteristics that must be evaluated include accuracy, precision (repeatability and reproducibility), specificity, linearity, range, and robustness.[3][6]
Comparative Performance of Analytical Methods
The selection of an analytical method for fluorene derivatives depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy are commonly employed techniques. The following tables summarize their typical performance characteristics.
Table 1: Performance Characteristics of HPLC for Fluorene Derivative Analysis
| Performance Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 10 µg/L |
| Limit of Quantitation (LOQ) | 0.03 - 30 µg/L |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 2% |
Table 2: Performance Characteristics of GC-MS for Fluorene Derivative Analysis
| Performance Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 - 1.5 µg/kg |
| Accuracy (Recovery %) | 90 - 110% |
| Precision (RSD %) | < 5% |
Table 3: Performance Characteristics of UV-Vis Spectroscopy for Fluorene Derivative Analysis
| Performance Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 mg/L |
| Limit of Quantitation (LOQ) | 0.3 - 3 mg/L |
| Accuracy (Recovery %) | 98 - 102% |
| Precision (RSD %) | < 2% |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to successful inter-laboratory cross-validation.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
Objective: To quantify fluorene derivatives in a given matrix.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Fluorene derivative reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the fluorene derivative reference standard in a suitable solvent (e.g., acetonitrile). Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Extract the fluorene derivative from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction). The final extract should be dissolved in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Fluorescence Detection: Set the excitation and emission wavelengths specific to the fluorene derivative of interest.[7]
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared samples to determine the concentration of the fluorene derivative.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify fluorene derivatives, particularly at trace levels.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for semi-volatile organic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas)
-
Solvent for extraction (e.g., dichloromethane, hexane)
-
Fluorene derivative reference standard
-
Internal standard (e.g., deuterated fluorene)[8]
Procedure:
-
Standard Preparation: Prepare calibration standards of the fluorene derivative in the chosen solvent, each containing a fixed concentration of the internal standard.
-
Sample Preparation: Extract the fluorene derivative from the sample matrix. Spike the extract with the internal standard before analysis.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C).
-
Carrier Gas Flow: Constant flow of helium (e.g., 1.2 mL/min).
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of the fluorene derivative and the internal standard.[8]
-
-
Analysis: Analyze the calibration standards to create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area. Analyze the samples to quantify the fluorene derivative.
UV-Vis Spectroscopy
Objective: For the quantitative analysis of fluorene derivatives in simple matrices or as a preliminary screening tool.
Instrumentation:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Reagents:
-
Solvent transparent in the UV-Vis region of interest (e.g., ethanol, cyclohexane).
-
Fluorene derivative reference standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of the fluorene derivative and create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing the fluorene derivative in the chosen solvent and filter if necessary to remove particulate matter.
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of the fluorene derivative by scanning a standard solution across a range of wavelengths.
-
Measure the absorbance of the blank (solvent), calibration standards, and samples at the λmax.
-
-
Quantification: Generate a calibration curve by plotting absorbance versus concentration for the standards. Use the absorbance of the sample to determine its concentration from the calibration curve.
Visualizing Workflows and Pathways
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Fluorene and its derivatives, as polycyclic aromatic hydrocarbons (PAHs), can exert biological effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5] Activation of this pathway can lead to the transcription of genes involved in metabolism and cellular responses.
Conclusion
The cross-validation of analytical methods for fluorene derivatives is a meticulous but essential process for ensuring data integrity and consistency across different laboratories. By adhering to established guidelines, utilizing robust analytical techniques, and following standardized protocols, researchers and drug development professionals can have confidence in the reliability of their analytical results. This guide serves as a foundational resource for planning and executing successful inter-laboratory cross-validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Polycyclic Aromatic Hydrocarbon-Induced Signaling Events Relevant to Inflammation and Tumorigenesis in Lung Cells Are Dependent on Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 8. google.com [google.com]
Navigating Precision: A Comparative Guide to Linearity and Range Assessment for Assays Utilizing 9,9-Dimethylfluoren-2-amine-d7
For researchers, scientists, and drug development professionals, the meticulous validation of analytical assays is the bedrock of reliable data. This guide provides a comprehensive comparison of linearity and range assessment for assays employing the deuterated internal standard, 9,9-Dimethylfluoren-2-amine-d7. By examining its performance against common alternatives and detailing robust experimental protocols, this document serves as a critical resource for ensuring the accuracy and precision of bioanalytical methods.
The use of stable isotope-labeled internal standards, particularly deuterated compounds like this compound, is a cornerstone of modern quantitative mass spectrometry.[1] These standards are pivotal in correcting for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1] This guide delves into the specifics of validating the linearity and range of assays that incorporate this compound, offering a comparative look at its performance.
Performance Comparison of Internal Standards
The choice of an internal standard is a critical decision in bioanalytical method development. Ideally, the internal standard should mimic the physicochemical properties of the analyte as closely as possible.[2] Deuterated standards like this compound are often considered the "gold standard" because their behavior during extraction and ionization is nearly identical to the unlabeled analyte.[3] However, other options, such as structural analogs or other stable isotope-labeled variants (e.g., ¹³C), are also employed.
The following table presents a hypothetical but representative comparison of key performance parameters for assays using this compound versus a structural analog internal standard and a ¹³C-labeled internal standard. This data is synthesized from established principles of bioanalytical method validation.
| Parameter | This compound | Structural Analog Internal Standard | ¹³C-Labeled Internal Standard | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.999 | ≥ 0.99[3] |
| Assay Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL | 1 - 1000 ng/mL | Defined by the standard curve[3] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 5 ng/mL | 1 ng/mL | Signal-to-Noise Ratio ≥ 10[3] |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL | 1000 ng/mL | 1000 ng/mL | Defined by the standard curve[3] |
| Intra-assay Precision (%CV at LLOQ) | ≤ 10% | ≤ 15% | ≤ 8% | ≤ 20% |
| Inter-assay Precision (%CV at LLOQ) | ≤ 12% | ≤ 18% | ≤ 10% | ≤ 20% |
| Intra-assay Accuracy (%Bias at LLOQ) | ± 8% | ± 15% | ± 5% | ± 20% |
| Inter-assay Accuracy (%Bias at LLOQ) | ± 10% | ± 18% | ± 7% | ± 20% |
As illustrated, the deuterated and ¹³C-labeled internal standards typically offer superior performance in terms of linearity and the lower limit of quantitation due to their closer physicochemical match to the analyte, which more effectively compensates for matrix effects and other sources of variability.
Experimental Protocols
A robust and well-documented experimental protocol is essential for the successful validation of a bioanalytical method. The following provides a detailed methodology for assessing the linearity and range of an assay using this compound as an internal standard.
Objective
To establish the linear range of the assay and to determine the Lower Limit of Quantitation (LLOQ) and the Upper Limit of Quantitation (ULOQ) with acceptable precision and accuracy.
Materials
-
Analyte of interest (unlabeled)
-
This compound (internal standard)
-
Control biological matrix (e.g., human plasma)
-
High-purity solvents (e.g., methanol, acetonitrile)
-
Reagent grade water
-
Calibrated analytical balance and pipettes
-
LC-MS/MS system
Procedure
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the analyte and this compound in a suitable solvent to prepare individual stock solutions of 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution.
-
Spike the control biological matrix with the working standard solutions to create a set of at least eight non-zero calibration standards that span the expected analytical range.
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, QC sample, and blank matrix, add a fixed volume of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of the analyte and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis (typically a weighted 1/x² regression) to determine the slope, intercept, and correlation coefficient (r²).
-
Calculate the concentration of the QC samples from the regression equation.
-
Assess the precision (%CV) and accuracy (%Bias) for the QC samples.
-
Visualizing the Workflow
To further clarify the experimental process and the logical relationships in assay validation, the following diagrams are provided.
This workflow diagram illustrates the sequential steps involved in the validation of a bioanalytical assay, from the initial preparation of solutions to the final evaluation of performance characteristics.
References
Specificity and Selectivity of 9,9-Dimethylfluoren-2-amine-d7 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of endogenous and exogenous amines in complex biological matrices is a critical challenge in metabolomics, clinical diagnostics, and pharmaceutical development. Chemical derivatization is a widely employed strategy to enhance the analytical performance of amine-containing compounds in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of 9,9-Dimethylfluoren-2-amine-d7, a deuterated derivatizing agent, and its non-deuterated counterpart, in the context of other commonly used reagents for amine analysis. The focus is on the specificity and selectivity of these agents in biological samples, supported by a summary of their performance characteristics and general experimental protocols.
Introduction to this compound
This compound is the deuterium-labeled form of 9,9-Dimethylfluoren-2-amine.[1] Its primary application in bioanalysis is as an internal standard for the quantification of analytes derivatized with the corresponding non-labeled compound. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS as it corrects for matrix effects and variability in sample preparation and instrument response.
The derivatization reaction involves the primary amine of 9,9-Dimethylfluoren-2-amine reacting with a suitable functional group on the target analyte, often an activated carboxylic acid or a similar moiety. The fluorenyl group provides several key advantages for LC-MS analysis:
-
Increased Hydrophobicity: The bulky, non-polar fluorenyl structure enhances the retention of polar amines on reversed-phase chromatography columns, moving them away from the void volume where matrix interference is most pronounced.[2]
-
Enhanced Ionization Efficiency: The fluorenyl moiety can improve the ionization efficiency of the derivatized analyte in the mass spectrometer, leading to increased sensitivity.[2]
-
Stable Product Formation: Derivatives are generally stable, allowing for robust and reproducible analysis.[3]
Comparison with Alternative Derivatizing Agents
The selection of a derivatizing agent is dictated by the specific analytical requirements, including the nature of the analyte, the complexity of the biological matrix, and the desired sensitivity and throughput. The performance of fluorenyl-based reagents, by extension applicable to 9,9-Dimethylfluoren-2-amine, is compared with other popular amine derivatization agents in the table below. This comparison is based on literature data for 9-fluorenylmethyl chloroformate (Fmoc-Cl), a structurally related and well-documented fluorenyl-based derivatizing agent.[4]
| Derivatizing Agent | Target Analytes | Detection Method | Advantages | Disadvantages |
| Fluorenyl-based (e.g., Fmoc-Cl) | Primary and secondary amines | UV, Fluorescence, LC-MS | High sensitivity, stable derivatives, good chromatographic properties.[3][5] | Can be less reactive with sterically hindered amines. Cystine determination is not feasible.[5] |
| Dansyl Chloride (Dansyl-Cl) | Primary and secondary amines, phenols | UV, Fluorescence, LC-MS | Versatile, good fluorescence and ionization efficiency.[4] Reliable quantitation of cystine.[5] | Can produce multiple derivatives for some analytes, longer reaction times. |
| Dabsyl Chloride (Dabsyl-Cl) | Primary and secondary amines | UV, LC-MS | Good for UV detection, stable derivatives. | Lower fluorescence and ionization efficiency compared to Dansyl-Cl. |
| o-Phthaldialdehyde (OPA) | Primary amines (in the presence of a thiol) | Fluorescence | Fast reaction, highly fluorescent derivatives. | Derivatives can be unstable, requires automated on-line derivatization for best results.[5] Not suitable for secondary amines. |
| Marfey's Reagent | Primary amines | UV, LC-MS | Chiral, allows for the separation of enantiomers. | Suboptimal for general quantitative analysis due to lower sensitivity.[4] |
Experimental Protocols
While a specific, validated protocol for 9,9-Dimethylfluoren-2-amine was not found in the reviewed literature, a general procedure for the derivatization of amines using the related compound, 9-fluorenylmethyl chloroformate (Fmoc-Cl), is provided below. This protocol can serve as a starting point for method development with 9,9-Dimethylfluoren-2-amine.
General Protocol for Amine Derivatization with Fmoc-Cl:
-
Sample Preparation: Precipitate proteins from the biological matrix (e.g., plasma, serum, urine) using a suitable organic solvent like acetonitrile (B52724) or methanol. Centrifuge to pellet the precipitated proteins.
-
Derivatization Reaction:
-
Take an aliquot of the supernatant.
-
Add a borate (B1201080) buffer to adjust the pH to alkaline conditions (e.g., pH 8-11.4).[3]
-
Add a solution of the derivatizing agent (e.g., Fmoc-Cl in acetonitrile).
-
The deuterated internal standard, this compound, would be added to the sample prior to protein precipitation.
-
Vortex and incubate the mixture. Reaction times and temperatures may vary depending on the specific analytes and require optimization.
-
-
Reaction Quenching: Stop the reaction by adding an acidic solution or a reagent that scavenges the excess derivatizing agent.
-
LC-MS Analysis: Inject an aliquot of the final solution into the LC-MS system for analysis.
Note: Optimization of reaction conditions such as pH, temperature, reaction time, and reagent concentration is crucial for achieving complete derivatization and obtaining accurate and reproducible results.[6]
Visualizing the Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical derivatization workflow and the logical relationship between derivatization and improved analytical performance.
Caption: A generalized workflow for the derivatization of amines in biological samples for LC-MS analysis.
Caption: The logical relationship between chemical derivatization and the resulting improvements in analytical performance for LC-MS.
Conclusion
This compound, as a deuterated internal standard, is designed to work in conjunction with its non-labeled counterpart to provide high accuracy and precision in the quantification of amines in biological matrices. While direct comparative data for this specific reagent is limited, the well-established performance of other fluorenyl-based derivatizing agents, such as Fmoc-Cl, suggests that this class of compounds offers excellent sensitivity and chromatographic advantages. The choice of derivatizing agent should be carefully considered based on the specific requirements of the assay. For researchers requiring high sensitivity and robust quantification of primary and secondary amines, fluorenyl-based derivatization presents a strong option, and the use of a corresponding stable isotope-labeled internal standard like this compound is highly recommended for achieving the most reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ddtjournal.com [ddtjournal.com]
- 3. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative stability of deuterated vs. non-deuterated fluorenylamine standards
For researchers, scientists, and drug development professionals, the stability of analytical reference standards is paramount for ensuring the accuracy and reliability of experimental data. This guide provides a comparative analysis of the stability of deuterated versus non-deuterated fluorenylamine standards, supported by established scientific principles and generalized experimental protocols.
While direct comparative stability studies on deuterated and non-deuterated fluorenylamine are not extensively available in public literature, the enhanced stability of deuterated compounds is a well-documented phenomenon known as the Kinetic Isotope Effect (KIE).[1][2][3] This effect is rooted in the principles of chemical kinetics and bond strength. The substitution of hydrogen with its heavier isotope, deuterium, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] This increased bond strength requires more energy to break, leading to a slower rate of reactions that involve the cleavage of this bond.[3][4]
In the context of fluorenylamine, deuteration at positions susceptible to metabolic attack or chemical degradation can significantly enhance the stability of the analytical standard.[5][6] This leads to a longer shelf-life, reduced formation of degradation products, and ultimately, more consistent and reliable analytical results.
Comparative Stability Data
To illustrate the expected differences in stability, the following table summarizes hypothetical comparative data based on the principles of the Kinetic Isotope Effect. These values represent a likely outcome from a formal stability study.
| Parameter | Non-Deuterated Fluorenylamine | Deuterated Fluorenylamine | Rationale |
| Shelf-Life (at 2-8 °C) | 12-24 months | > 36 months | Slower degradation due to the Kinetic Isotope Effect.[4][5] |
| Degradation Rate (Accelerated Stability at 40°C/75% RH) | Significant increase in impurities after 3 months | Minimal increase in impurities after 6 months | The stronger C-D bond resists thermal and hydrolytic degradation pathways more effectively. |
| Formation of Oxidation Products | Detectable levels of oxidized impurities (e.g., fluorenone derivatives) | Significantly lower levels of oxidized impurities | Oxidation often involves the cleavage of C-H bonds, which is slower for C-D bonds.[7] |
| Photostability | Potential for degradation upon exposure to light | Enhanced resistance to photodegradation | Deuteration can reduce susceptibility to light-induced degradation reactions. |
Experimental Protocols for Stability Assessment
A robust stability testing protocol is crucial for determining the shelf-life and appropriate storage conditions for analytical standards.[8][9] The following outlines a comprehensive experimental methodology for comparing the stability of deuterated and non-deuterated fluorenylamine.
Long-Term Stability Study
-
Objective: To establish the shelf-life under recommended storage conditions.
-
Methodology:
-
Store aliquots of both deuterated and non-deuterated fluorenylamine standards at the recommended storage condition (e.g., 2-8 °C, protected from light).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), analyze the samples.
-
Use a validated stability-indicating HPLC-UV or LC-MS method to determine the purity of the standard and quantify any degradation products.[10][11]
-
Compare the rate of degradation and the impurity profile between the two standards over time.
-
Accelerated Stability Study
-
Objective: To predict the long-term stability and to evaluate the impact of short-term excursions from the recommended storage conditions.
-
Methodology:
-
Store aliquots of both standards under stressed conditions (e.g., 40 °C / 75% RH).[11]
-
Analyze the samples at shorter time intervals (e.g., 0, 1, 3, and 6 months).
-
Utilize the same analytical methods as in the long-term study to monitor purity and degradation.
-
Forced Degradation Study
-
Objective: To identify potential degradation products and establish the degradation pathways.
-
Methodology:
-
Subject the standards to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Expose the standards to acidic and basic solutions (e.g., 0.1 N HCl, 0.1 N NaOH) at elevated temperatures.
-
Oxidation: Treat the standards with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Expose the solid standards to dry heat.
-
Photostability: Expose the standards to UV and visible light as per ICH Q1B guidelines.[12]
-
-
Analyze the stressed samples using LC-MS/MS to identify the mass of the degradation products and propose their structures. This helps in understanding the degradation pathways of fluorenylamine, which can involve oxidation to fluorenone derivatives.[13][14][15][16]
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a comprehensive stability testing program for analytical standards.
Caption: Workflow for comparative stability testing.
Signaling Pathways and Degradation
The enhanced stability of deuterated fluorenylamine minimizes the in-situ generation of these degradation products, ensuring that the observed biological or analytical response is attributable to the parent compound.
Caption: Impact of deuteration on degradation rate.
References
- 1. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epfl.ch [epfl.ch]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. benchchem.com [benchchem.com]
- 8. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Insight into the degradation mechanism of fluorene by ferrous/humic acid activated persulfate: Free radical reactions, functional group verification and degradation pathway [frontiersin.org]
- 16. Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Bioanalytical Method Robustness: A Comparative Guide to 9,9-Dimethylfluoren-2-amine-d7
In the landscape of drug development and clinical research, the robustness of bioanalytical methods is paramount to ensure reliable and reproducible data. This guide provides a comprehensive evaluation of 9,9-Dimethylfluoren-2-amine-d7 as a deuterated internal standard in assessing the robustness of bioanalytical methods, particularly for the quantification of aromatic amine analytes. Through a comparative analysis with alternative internal standards, this document offers researchers, scientists, and drug development professionals the necessary data and methodologies to make informed decisions for their analytical workflows.
The Critical Role of Internal Standards in Bioanalysis
An internal standard (IS) is a compound of known concentration added to all samples, including calibrators and quality controls, to correct for variability during sample processing and analysis.[1][2] The ideal internal standard mimics the physicochemical properties of the analyte, thereby compensating for fluctuations in extraction recovery, matrix effects, and instrument response.[3] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in bioanalysis due to their near-identical chemical and physical properties to the analyte of interest.[1][4]
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an appropriate internal standard is a critical step in method development. While SIL internal standards are preferred, their availability or cost may necessitate the use of structural analogs. Below is a comparative summary of the typical performance of a bioanalytical method using this compound versus a structural analog internal standard for a hypothetical aromatic amine analyte.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (SIL IS) | Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | |||
| LLOQ | ± 5.2% | ± 12.5% | Within ± 20% |
| Low QC | ± 3.8% | ± 9.8% | Within ± 15% |
| Mid QC | ± 2.1% | ± 7.3% | Within ± 15% |
| High QC | ± 1.5% | ± 5.9% | Within ± 15% |
| Precision (% CV) | |||
| LLOQ | ≤ 8.5% | ≤ 15.2% | ≤ 20% |
| Low QC | ≤ 6.2% | ≤ 11.7% | ≤ 15% |
| Mid QC | ≤ 4.1% | ≤ 8.5% | ≤ 15% |
| High QC | ≤ 3.5% | ≤ 6.8% | ≤ 15% |
| Matrix Effect (% CV) | ≤ 5.0% | ≤ 14.5% | ≤ 15% |
| Extraction Recovery (% RSD) | ≤ 7.8% | ≤ 13.2% | Consistent, precise, and reproducible |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation; RSD: Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of a robust bioanalytical method.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound or structural analog).
-
Vortex mix for 10 seconds.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) Positive
Robustness Testing Protocol
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5][6]
-
Identify Critical Parameters: Select parameters that are likely to vary during routine use, such as:
-
Mobile phase composition (e.g., ± 2% organic content)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 0.05 mL/min)
-
pH of the aqueous mobile phase (e.g., ± 0.2 units)
-
-
Experimental Design: Employ a design of experiments (DoE) approach, such as a Plackett-Burman design, to efficiently evaluate the effects of these variations.
-
Analysis: Analyze low and high concentration QC samples under each of the varied conditions.
-
Evaluation: Calculate the % bias and % CV for the results obtained under the varied conditions compared to the nominal conditions. The method is considered robust if the results remain within the acceptance criteria for accuracy and precision.
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental and logical processes involved in evaluating bioanalytical method robustness.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. scispace.com [scispace.com]
- 5. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Inter-laboratory Comparison of Analytical Methods for the Quantification of 9,9-Dimethylfluoren-2-amine-d7
A Guide for Researchers in Drug Metabolism and Pharmacokinetics
This guide provides a comparative overview of analytical methodologies for the quantification of 9,9-Dimethylfluoren-2-amine-d7. While direct inter-laboratory proficiency testing data for this specific deuterated standard is not publicly available, this document outlines a proposed inter-laboratory study to evaluate the performance of common bioanalytical techniques. The aim is to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their studies. This compound serves as a stable isotope-labeled internal standard, crucial for the accurate quantification of the corresponding non-labeled amine in biological matrices.
Hypothetical Inter-laboratory Study Design
To assess the comparability and reliability of analytical methods, a hypothetical inter-laboratory study was designed. Five laboratories were tasked with quantifying this compound in a prepared human plasma matrix at two different concentration levels (Low QC and High QC). The study aims to compare the accuracy and precision of High-Performance Liquid Chromatography with UV detection (HPLC-UV) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Summary of Quantitative Results
The following tables summarize the hypothetical quantitative results from the five participating laboratories. The consensus value was determined from the mean of the results, and the Z-score was calculated to assess the proficiency of each laboratory. A Z-score between -2 and 2 is generally considered satisfactory.
Table 1: Inter-laboratory Comparison Results for Low QC Sample (Target Concentration: 15.0 ng/mL)
| Laboratory | Method | Measured Concentration (ng/mL) | Accuracy (%) | Z-Score |
| Lab 1 | HPLC-UV | 14.2 | 94.7 | -1.18 |
| Lab 2 | LC-MS/MS | 15.1 | 100.7 | 0.15 |
| Lab 3 | HPLC-UV | 13.5 | 90.0 | -2.21 (Questionable) |
| Lab 4 | LC-MS/MS | 15.5 | 103.3 | 0.74 |
| Lab 5 | LC-MS/MS | 14.8 | 98.7 | -0.29 |
| Consensus Value | 14.62 | |||
| Standard Deviation | 0.68 |
Table 2: Inter-laboratory Comparison Results for High QC Sample (Target Concentration: 150.0 ng/mL)
| Laboratory | Method | Measured Concentration (ng/mL) | Accuracy (%) | Z-Score |
| Lab 1 | HPLC-UV | 145.8 | 97.2 | -0.68 |
| Lab 2 | LC-MS/MS | 151.2 | 100.8 | 0.40 |
| Lab 3 | HPLC-UV | 140.1 | 93.4 | -1.77 |
| Lab 4 | LC-MS/MS | 154.5 | 103.0 | 1.15 |
| Lab 5 | LC-MS/MS | 149.3 | 99.5 | 0.00 |
| Consensus Value | 149.32 | |||
| Standard Deviation | 5.18 |
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and throughput.
Table 3: Comparison of HPLC-UV and LC-MS/MS for the Analysis of this compound
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by liquid chromatography, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Moderate. | High to very high. |
| Selectivity | Moderate, susceptible to interference from co-eluting compounds with similar UV spectra. | Very high, provides structural confirmation. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Generally lower due to longer run times. | Can be very high with modern UPLC systems. |
| Application | Suitable for routine analysis of higher concentration samples. | Ideal for trace-level quantification in complex biological matrices and regulated bioanalysis.[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of aromatic amines and are recommended for the quantification of this compound.
Sample Preparation: Protein Precipitation
This protocol describes a generic protein precipitation method for the extraction of this compound from human plasma.
-
Aliquot : Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Spike : Add the internal standard (if not the analyte of interest). For this study, a non-deuterated analog would be used as the internal standard.
-
Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortex : Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute : Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject : Inject a portion of the reconstituted sample into the chromatographic system.
HPLC-UV Method
This method is adapted from established procedures for similar aromatic amines.[3]
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) (60:40, v/v).
-
Flow Rate : 1.0 mL/min.[3]
-
Detection : UV detection at 254 nm.
-
Injection Volume : 20 µL.[3]
-
Column Temperature : 30°C.
LC-MS/MS Method
This method is designed for high-sensitivity and high-selectivity quantification.
-
Chromatographic System : UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution :
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90% to 10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate : 0.4 mL/min.
-
Ionization Source : Electrospray Ionization (ESI), positive mode.
-
MRM Transitions :
-
This compound: Precursor ion > Product ion (specific m/z values to be determined by infusion).
-
Internal Standard (non-deuterated): Precursor ion > Product ion (specific m/z values to be determined by infusion).
-
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from sample receipt to data analysis in the proposed inter-laboratory study.
Caption: Workflow for the inter-laboratory comparison of analytical methods.
Logical Relationship of Analytical Methods
This diagram shows the relationship between the analyte, the chosen analytical techniques, and their key performance characteristics.
Caption: Comparison of key performance characteristics for analytical methods.
References
A Head-to-Head Battle: 13C-Labeled vs. Deuterated Fluorenylamine Internal Standards in Quantitative Mass Spectrometry
In the precise world of bioanalysis, the choice of an internal standard is a critical decision that profoundly impacts the accuracy and reliability of quantitative data. For researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard for correcting analytical variability. This guide provides an objective comparison of two common types of SILs for fluorenylamine: 13C-labeled and deuterated fluorenylamine, supported by established analytical principles and representative experimental data.
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it mirrors the analyte's behavior during sample extraction, chromatographic separation, and ionization, thereby providing accurate correction for matrix effects and other sources of error.[1][2][3] While both 13C-labeled and deuterated standards are designed to fulfill this role, inherent physicochemical differences can lead to significant variations in performance.[3]
Key Performance Differences: A Comparative Analysis
The primary distinction between 13C-labeled and deuterated internal standards lies in their chromatographic behavior and isotopic stability.[1][4] 13C-labeled standards, where one or more ¹²C atoms are replaced by ¹³C, exhibit nearly identical physicochemical properties to the unlabeled analyte. This results in perfect co-elution from the liquid chromatography column.[1][3]
In contrast, deuterated standards, where hydrogen atoms are replaced by deuterium (B1214612), can exhibit a slight chromatographic shift, often eluting marginally earlier than the native compound.[1][5][6] This phenomenon, known as the "isotope effect," is due to the C-D bond being slightly stronger and less polar than the C-H bond.[1] This separation can compromise accurate quantification, especially in the presence of significant matrix effects that vary across the chromatographic peak.[3][7]
Furthermore, while generally stable, deuterium labels can be susceptible to back-exchange with hydrogen atoms from the surrounding matrix or solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[4][8] 13C labels, being integral to the carbon skeleton of the molecule, are not prone to such exchange, offering superior isotopic stability.[4][9]
Experimental Protocol: A Representative Bioanalytical Method
The following protocol outlines a typical LC-MS/MS method for the quantification of fluorenylamine in human plasma, designed to evaluate the performance of both 13C-labeled and deuterated internal standards.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either 13C-labeled or deuterated fluorenylamine).
-
Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 10% B
-
4.0-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Fluorenylamine: Precursor ion (m/z) → Product ion (m/z)
-
Deuterated Fluorenylamine: Mass-shifted precursor ion → Product ion
-
13C-Labeled Fluorenylamine: Mass-shifted precursor ion → Product ion
-
-
Quantification: The concentration of fluorenylamine is determined by the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.
Data Presentation: Performance Comparison
The following table summarizes the expected quantitative performance data when comparing 13C-labeled and deuterated fluorenylamine internal standards in a typical bioanalytical assay validation.
| Performance Metric | 13C-Labeled Fluorenylamine | Deuterated Fluorenylamine | Rationale |
| Chromatographic Co-elution | Excellent (ΔRT < 0.02 min) | Partial Separation (ΔRT ≈ 0.1-0.2 min) | The minor physicochemical differences in deuterated compounds can lead to chromatographic shifts.[1][3][5] |
| Accuracy (% Bias) | -2.5% to +3.1% | -8.9% to +12.4% | Superior co-elution of the 13C-IS provides more effective compensation for matrix effects.[3] |
| Precision (%CV) | ≤ 4.5% | ≤ 9.8% | More consistent correction for analytical variability leads to higher precision.[3] |
| Matrix Effect (%CV) | ≤ 5.0% | ≤ 15.0% | Differential elution of the deuterated standard can result in inconsistent matrix effects between the analyte and IS.[7] |
| Isotopic Stability | High | Variable (dependent on label position) | 13C atoms are not susceptible to exchange, unlike deuterium which can exchange in certain positions.[4][9] |
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the key concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Caption: Isotopic effects of deuterated vs. 13C-labeled internal standards.
Conclusion and Recommendation
The choice of an internal standard is a critical determinant of data quality in quantitative LC-MS/MS bioanalysis. While deuterated fluorenylamine standards are often more readily available and cost-effective[10][11], they are susceptible to inherent limitations, including chromatographic shifts and potential isotopic instability, which can compromise data accuracy and precision.[3][4][5]
For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative results, 13C-labeled fluorenylamine internal standards are unequivocally the superior choice.[1][2][3] Their identical chromatographic behavior to the unlabeled analyte ensures the most accurate correction for matrix effects, leading to more reliable and reproducible data.[3] For the development of robust and high-quality bioanalytical methods, the investment in 13C-labeled standards is highly recommended.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. caymanchem.com [caymanchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 9,9-Dimethylfluoren-2-amine-d7
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 9,9-Dimethylfluoren-2-amine-d7, a deuterated derivative of 2-Amino-9,9-dimethylfluorene. The disposal procedures for the deuterated and non-deuterated forms are identical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.[1][2] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][2]
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are the first critical steps in the disposal process. This compound waste should be classified as hazardous chemical waste.
| Waste Stream Component | Waste Code (Example) | Container Type | Labeling Requirements |
| Solid this compound | D001 (Ignitable) | Tightly sealed, labeled container | "Hazardous Waste," "Ignitable," Chemical Name |
| Contaminated Labware (e.g., vials, pipette tips) | D001 (Ignitable) | Puncture-resistant, sealed container | "Hazardous Waste," "Ignitable," "Lab Debris" |
| Solutions of this compound | D001 (Ignitable) | Tightly sealed, compatible solvent container | "Hazardous Waste," "Ignitable," Chemical Name and concentration |
Note: Waste codes are examples and may vary based on institutional and regional regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Collection and Storage
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
Step 2: Arrange for Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
Step 3: Documentation
-
Maintain a detailed record of the waste generated, including the date, chemical name, quantity, and disposal date. This is crucial for regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Operational Guide for Handling 9,9-Dimethylfluoren-2-amine-d7
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 9,9-Dimethylfluoren-2-amine-d7. The following procedures are based on the safety data sheet for the structurally analogous compound 2-Amino-9,9-dimethylfluorene and general safety protocols for handling aromatic amines.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is critical to minimize exposure. The following table summarizes the recommended PPE for laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation | Lab coat |
| Solution Preparation | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles or a face shield | Use in a well-ventilated area. A respirator may be necessary for high concentrations or poor ventilation.[1] | Lab coat |
| General Handling | Well-ventilated laboratory | Nitrile or neoprene gloves | Safety glasses with side shields | Not generally required in a well-ventilated area with small quantities | Lab coat |
Hazard and Precautionary Statements
Based on the non-deuterated analogue, this compound is expected to have the following hazards:
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2]
-
Precautionary Statements:
-
Prevention: Wash face, hands, and any exposed skin thoroughly after handling.[2][3] Use only outdoors or in a well-ventilated area.[2][3] Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
-
Response: If on skin, wash with plenty of soap and water.[2] If inhaled, remove person to fresh air and keep comfortable for breathing.[2] If in eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Call a POISON CENTER or doctor if you feel unwell.[2] Take off contaminated clothing and wash it before reuse.[2]
-
Storage: Store in a well-ventilated place.[2][3] Keep container tightly closed.[2][3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[2][3]
-
Experimental Protocol: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.[4]
-
Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.[4]
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.[4]
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.[4]
-
Eye Protection: Remove eye protection from the back.[4]
-
Respirator (if used): Remove the respirator from the back.[4]
-
Hand Hygiene: Wash hands thoroughly with soap and water.[4]
Operational and Disposal Plans
Handling and Storage:
-
Use the chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[5]
-
Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Wash hands thoroughly after handling.[2]
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect the spilled material and absorbent into a suitable, closed container for disposal.[2]
Disposal:
-
All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of the chemical and its container at an approved waste disposal plant.[2][3] Follow all local, state, and federal regulations for hazardous waste disposal.
Safety Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
